ZL-Pin01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H17ClN2O3S |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
8-(2-chloroacetyl)-4-(furan-2-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H17ClN2O3S/c15-8-12(18)16-5-3-14(4-6-16)17(13(19)10-21-14)9-11-2-1-7-20-11/h1-2,7H,3-6,8-10H2 |
InChI Key |
JVOXTZLPLJUOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12N(C(=O)CS2)CC3=CC=CO3)C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
ZL-Pin01: A Covalent Pin1 Inhibitor with Therapeutic Potential in Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ZL-Pin01 is a novel, potent, and covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). Pin1 is a critical regulator of numerous signaling pathways implicated in oncogenesis, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the current understanding of this compound and its potential therapeutic applications in cancer research. It covers the mechanism of action, quantitative data on its inhibitory and antiproliferative activities, detailed experimental protocols for its evaluation, and a visual representation of its impact on key cancer-related signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Pin1 with covalent inhibitors like this compound.
Introduction to Pin1 and its Role in Cancer
The Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1) is a unique enzyme that specifically isomerizes the pSer/Thr-Pro motifs in a variety of proteins. This isomerization plays a crucial role in regulating the conformation, stability, and activity of its substrates. Pin1 is overexpressed in a multitude of human cancers, and its activity is linked to the dysregulation of numerous oncogenic signaling pathways. Pin1 can activate oncoproteins such as c-Myc and NOTCH1, while inactivating tumor suppressors. Its central role in promoting cell proliferation, survival, and metastasis makes it a compelling target for the development of novel anticancer therapeutics.
This compound: A Covalent Inhibitor of Pin1
This compound is a recently identified small molecule that acts as a potent and covalent inhibitor of Pin1.[1] It forms a covalent bond with the Cysteine 113 residue within the catalytic site of Pin1, thereby irreversibly inhibiting its enzymatic activity.[2]
Mechanism of Action
The mechanism of this compound involves the covalent modification of the catalytically active Cys113 residue of Pin1. This irreversible binding prevents Pin1 from interacting with and isomerizing its downstream protein substrates, thereby disrupting the signaling cascades that contribute to cancer cell proliferation and survival.
Quantitative Data
The following tables summarize the in vitro inhibitory and antiproliferative activities of this compound and its more potent analog, ZL-Pin13.[2][3]
Table 1: In Vitro Pin1 Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound | Pin1 | 1.33[1] |
| ZL-Pin13 | Pin1 | 0.067[3] |
Table 2: Antiproliferative Activity in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 | 12.8[1] |
| MDA-MB-468 | 8.6[1] | |
| ZL-Pin13 | MDA-MB-231 | 2.8[3] |
| MDA-MB-468 | 1.9[3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound. These protocols are based on standard laboratory procedures and the information available from the primary literature.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
Protocol:
-
Cell Seeding: Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the IC50 value.
Western Blotting for Pin1 Substrate Downregulation
Western blotting is used to detect the levels of specific proteins in a sample, which can indicate the downstream effects of Pin1 inhibition.
Protocol:
-
Cell Lysis:
-
Culture MDA-MB-231 cells to 70-80% confluency in 6-well plates.
-
Treat the cells with this compound or ZL-Pin13 at the desired concentration for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Pin1 downstream targets (e.g., c-Myc, Cyclin D1, p-Rb) overnight at 4°C. Use a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis to quantify the protein levels relative to the loading control.
-
Signaling Pathways Affected by this compound
By inhibiting Pin1, this compound is predicted to modulate several key signaling pathways that are frequently dysregulated in cancer.
The c-Myc Signaling Pathway
Pin1 plays a crucial role in stabilizing and enhancing the transcriptional activity of the oncoprotein c-Myc. Inhibition of Pin1 by this compound is expected to lead to decreased c-Myc activity and reduced expression of its target genes involved in cell proliferation and metabolism.
The NOTCH1 Signaling Pathway
Pin1 enhances the activity of the NOTCH1 signaling pathway by promoting the cleavage of the NOTCH1 receptor, which is critical for its activation. This compound, by inhibiting Pin1, is anticipated to suppress NOTCH1 signaling, thereby reducing cancer cell stemness and proliferation.
Potential Therapeutic Applications and Future Directions
The potent and covalent inhibition of Pin1 by this compound presents a promising therapeutic strategy for a variety of cancers where Pin1 is overexpressed and oncogenic pathways are dysregulated. The in vitro data in breast cancer cell lines demonstrates its potential as an anticancer agent.
Future research should focus on:
-
In vivo efficacy: Evaluating the antitumor activity of this compound and its analogs in preclinical cancer models, such as MDA-MB-231 xenografts.
-
Pharmacokinetics and safety: Determining the pharmacokinetic profile and toxicity of this compound in animal models.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to Pin1 inhibitor therapy.
-
Combination therapies: Investigating the synergistic effects of this compound with other targeted therapies or chemotherapeutic agents.
Conclusion
This compound is a promising covalent Pin1 inhibitor with demonstrated in vitro anticancer activity. Its ability to target a key regulator of multiple oncogenic pathways provides a strong rationale for its further development as a cancer therapeutic. This technical guide summarizes the current knowledge of this compound and provides a framework for future research aimed at translating this promising preclinical candidate into a clinical reality.
References
The Role of Pin1 in Oncogenesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) has emerged as a critical player in the landscape of oncology. As a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, Pin1 acts as a molecular switch, profoundly altering the conformation, stability, and activity of a multitude of substrate proteins. This activity integrates and amplifies numerous oncogenic signaling pathways, contributing to the initiation and progression of a wide array of human cancers. Overexpression of Pin1 is a common feature in many malignancies and often correlates with poor prognosis.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted role of Pin1 in oncogenesis, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its molecular mechanisms, involvement in key signaling pathways, and its validation as a therapeutic target. This document includes quantitative data on Pin1 expression, detailed experimental protocols for its study, and visual representations of its complex interactions.
Introduction: Pin1 as a Pivotal Regulator in Cancer Biology
Pin1 is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases). Its structure consists of two main domains: an N-terminal WW domain that specifically recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the peptide bond.[1] This isomerization can have profound functional consequences for the substrate protein, including:
-
Altered Protein Stability: Pin1 can either promote the degradation of tumor suppressors or enhance the stability of oncoproteins.
-
Modulation of Enzymatic Activity: By changing the protein's conformation, Pin1 can directly impact its catalytic function.
-
Control of Subcellular Localization: Pin1 can influence the movement of proteins between cellular compartments, such as the nucleus and cytoplasm.
-
Regulation of Protein-Protein Interactions: Isomerization can affect the ability of a protein to bind to its interaction partners.
Given its central role in regulating key cellular processes, it is not surprising that dysregulation of Pin1 activity is intimately linked with cancer.[4][5] Pin1 is overexpressed in a multitude of human cancers, and this overexpression often serves as an amplifier of oncogenic signals.[2][3][6]
Quantitative Data on Pin1 in Cancer
Pin1 Overexpression in Human Malignancies
Numerous studies have documented the overexpression of Pin1 across a wide range of human cancers. This overexpression is frequently associated with higher tumor grade and poorer patient outcomes.[7] The following table summarizes quantitative data on Pin1 overexpression in various cancer types.
| Cancer Type | Method of Detection | Percentage of Cases with Overexpression | Correlation with Clinicopathological Features | Reference |
| Breast Cancer | Western Blot, IHC | 71.4% (Grade II), 89.5% (Grade III) | Positive correlation with tumor grade | [7] |
| Prostate Cancer | IHC | High expression is an independent prognostic marker | Associated with poorer prognosis | [2][3] |
| Lung Cancer | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |
| Ovarian Cancer | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |
| Cervical Cancer | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |
| Brain Tumors | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |
| Melanoma | IHC | Overexpressed in >10% of cases compared to normal tissue | - | [2] |
| Hepatocellular Carcinoma (HCC) | Western Blot | Higher expression in cell lines with mutant p53 | - | [8] |
| Esophageal Cancer | IHC, RT-PCR | Significantly higher in cancer tissue than normal tissue | Correlated with disease stage | [9] |
| Colorectal Cancer | IHC | 18.54% | Significant positive correlation with β-catenin expression | [10] |
IHC: Immunohistochemistry; RT-PCR: Reverse Transcription Polymerase Chain Reaction.
Pin1 Inhibitors: A Therapeutic Opportunity
The central role of Pin1 in driving oncogenesis has made it an attractive target for therapeutic intervention.[11] Several small molecule inhibitors of Pin1 have been developed and are currently under investigation. The table below lists some of these inhibitors and their reported potencies.
| Inhibitor | Type | IC50 / Ki Value | Target Cell Lines / Assay | Reference |
| Juglone | Natural Product, Covalent | - | Inhibits Pin1 PPIase activity | [11] |
| All-trans retinoic acid (ATRA) | Small Molecule | IC50 = 33.2 µM | Ovarian cancer cell lines | [4][12] |
| KPT-6566 | Covalent | IC50 = 640 nM, Ki = 625.2 nM | PIN1 PPIase domain | [11] |
| Sulfopin | Covalent | Apparent Ki = 17 nM | - | [11] |
| VS1 | Small Molecule | IC50 = 6.4 µM | Enzymatic inhibition assay | [4][12] |
| VS2 | Small Molecule | IC50 = 29.3 µM | Enzymatic inhibition assay | [4][12] |
| PROTAC PIN1 degrader-2 (1) | PROTAC | IC50 = 2248 nM | MV-4-11 cells | [11] |
| BJP-06–005-3 | Covalent | Apparent Ki = 48 nM | PPIase assay | [13] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; PROTAC: Proteolysis-targeting chimera.
Key Signaling Pathways Regulated by Pin1 in Oncogenesis
Pin1 sits at the crossroads of multiple oncogenic signaling pathways, often acting as a critical amplifier of their downstream effects.
The Pin1-p53 Axis: A Context-Dependent Interaction
The tumor suppressor p53 is a crucial guardian of the genome, and its inactivation is a hallmark of many cancers. The interaction between Pin1 and p53 is complex and context-dependent.[1][14][15]
-
Wild-Type p53: In response to DNA damage, p53 is phosphorylated on several Ser/Thr-Pro motifs.[14][15] Pin1 can then bind to these sites, leading to p53's stabilization and enhanced transcriptional activity towards target genes like p21, thereby promoting cell cycle arrest and apoptosis.[14][16] In this context, Pin1 acts as a tumor suppressor.
-
Mutant p53: In cancers harboring p53 mutations, Pin1 can paradoxically promote oncogenesis. Pin1 can bind to and stabilize mutant p53, enhancing its gain-of-function activities that drive proliferation, invasion, and metastasis.
Caption: The dual role of Pin1 in regulating wild-type and mutant p53.
Pin1 and c-Myc: Driving Cellular Proliferation
The oncoprotein c-Myc is a master transcriptional regulator of cell growth and proliferation. Pin1 plays a crucial role in modulating c-Myc's activity.[10][17][18] Following phosphorylation of c-Myc at Ser62, Pin1 binds to and isomerizes the adjacent Pro63.[19] This event has several consequences:
-
Enhanced DNA Binding and Transcriptional Activity: Pin1 facilitates the recruitment of c-Myc and its co-activators to target gene promoters, boosting the expression of genes involved in cell growth and metabolism.[10][17]
-
Regulation of Protein Stability: The Pin1-mediated isomerization is also a prerequisite for the subsequent phosphorylation of c-Myc at Thr58, which signals for its ubiquitination and proteasomal degradation. This creates a dynamic cycle of c-Myc activity and turnover. In many cancers, this degradation pathway is impaired, leading to the accumulation of active c-Myc.[17][18]
Caption: Pin1's regulation of c-Myc activity and stability.
Pin1 and the Wnt/β-catenin Pathway: Fueling Cancer Stem Cells
The Wnt/β-catenin signaling pathway is fundamental in development and is frequently hijacked in cancer, particularly in the maintenance of cancer stem cells. Pin1 is a key positive regulator of this pathway.[20][21][22][23]
-
β-catenin Stabilization: Pin1 binds to phosphorylated β-catenin, preventing its interaction with the adenomatous polyposis coli (APC) destruction complex.[20][23] This shields β-catenin from ubiquitination and proteasomal degradation, leading to its accumulation.
-
Nuclear Translocation and Transcriptional Activation: The stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which drive cell proliferation and maintain a stem-like state.[22][24]
Caption: Pin1-mediated activation of the Wnt/β-catenin pathway.
Detailed Experimental Protocols
A thorough investigation of Pin1's role in oncogenesis requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Pin1 Immunohistochemistry (IHC) on Paraffin-Embedded Tissues
This protocol is for the detection of Pin1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Tris-EDTA buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Pin1 (e.g., Proteintech 10495-1-AP)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS.[25]
-
-
Peroxidase Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary Pin1 antibody in blocking buffer (e.g., 1:200).
-
Incubate slides with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Caption: Workflow for Immunohistochemistry (IHC).
Co-Immunoprecipitation (Co-IP) of Pin1 and Substrate Proteins
This protocol describes the isolation of Pin1 and its interacting proteins from cell lysates.
Materials:
-
Cultured cancer cells
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)[26]
-
Primary antibody against Pin1 or the protein of interest
-
Protein A/G magnetic beads
-
Wash Buffer (same as IP Lysis Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting.
-
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
In Vitro Pin1 PPIase Activity Assay
This chymotrypsin-coupled assay measures the cis-trans isomerization of a synthetic peptide substrate by recombinant Pin1.[13][27]
Materials:
-
Recombinant human Pin1
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA) dissolved in LiCl/Trifluoroethanol
-
α-Chymotrypsin
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add Assay Buffer.
-
Add the Pin1 enzyme to the wells. For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the substrate peptide. The LiCl/Trifluoroethanol solution helps to maintain a proportion of the substrate in the cis conformation.
-
-
Chymotrypsin Cleavage:
-
Immediately add α-chymotrypsin to the reaction mixture. Chymotrypsin specifically cleaves the trans-isomer of the substrate, releasing p-nitroaniline (pNA).
-
-
Measurement:
-
Measure the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of pNA release is proportional to the rate of Pin1-catalyzed isomerization from cis to trans.
-
-
Data Analysis:
-
Calculate the initial reaction velocity. For inhibitor studies, determine the IC50 or Ki value.
-
Conclusion and Future Directions
Pin1 stands out as a master regulator of oncogenic signaling, playing a pivotal role in the development and progression of numerous cancers. Its ability to amplify signals from key pathways like those driven by p53, c-Myc, and β-catenin underscores its importance as a therapeutic target. The overexpression of Pin1 in a wide variety of tumors further highlights its clinical relevance.
The development of potent and specific Pin1 inhibitors holds significant promise for cancer therapy.[28] Future research should focus on:
-
Clinical translation of Pin1 inhibitors: Moving promising lead compounds into clinical trials to assess their safety and efficacy.
-
Combination therapies: Exploring the synergistic effects of Pin1 inhibitors with existing chemotherapies, targeted therapies, and immunotherapies.
-
Biomarker development: Identifying reliable biomarkers to predict which patients are most likely to respond to Pin1-targeted therapies.
-
Understanding resistance mechanisms: Investigating potential mechanisms of resistance to Pin1 inhibitors to develop strategies to overcome them.
A deeper understanding of the intricate network of Pin1-regulated pathways will undoubtedly pave the way for novel and effective anti-cancer strategies, ultimately improving patient outcomes.
References
- 1. The prolyl isomerase Pin1 reveals a mechanism to control p53 functions after genotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. The prolyl isomerase Pin1 is a reg ... | Article | H1 Connect [archive.connect.h1.co]
- 6. researchgate.net [researchgate.net]
- 7. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pin1 Antibody - Novatein Biosciences [novateinbio.com]
- 10. Pin1 regulates the dynamics of c-Myc DNA binding to facilitate target gene regulation and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Pin1 in the regulation of p53 stability and p21 transactivation, and cell cycle checkpoints in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pre-Anchoring of Pin1 to Unphosphorylated c-Myc in a Fuzzy Complex Regulates c-Myc Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pin1-mediated Modification Prolongs the Nuclear Retention of β-Catenin in Wnt3a-induced Osteoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ptglab.com [ptglab.com]
- 26. assaygenie.com [assaygenie.com]
- 27. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 28. researchgate.net [researchgate.net]
ZL-Pin01: A Technical Guide to its Effects on Pin1-Regulated Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the effects of ZL-Pin01, a potent and covalent inhibitor of the peptidyl-prolyl isomerase Pin1, on key cell signaling pathways. Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. This compound offers a valuable tool for investigating the therapeutic potential of Pin1 inhibition. This document details the mechanism of action of this compound, its impact on the Wnt/β-catenin and NF-κB signaling pathways, and provides comprehensive experimental protocols for researchers to study these effects.
Introduction to Pin1 and its Role in Cell Signaling
The peptidyl-prolyl cis-trans isomerase, NIMA-interacting 1 (Pin1), is a unique enzyme that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of substrate proteins. This isomerization acts as a molecular switch, altering the conformation of target proteins and thereby regulating their activity, stability, and subcellular localization.[1] Pin1 is a key player in the regulation of a multitude of cellular functions, including cell cycle progression, apoptosis, and cellular stress response.[2][3]
Given its central role in cellular signaling, it is not surprising that aberrant Pin1 activity is linked to numerous human pathologies. Overexpression of Pin1 is a common feature in many cancers and has been shown to promote tumorigenesis by activating oncogenes and inactivating tumor suppressor genes.[2][4][5] Consequently, Pin1 has emerged as a promising therapeutic target for cancer and other diseases.
This compound: A Covalent Inhibitor of Pin1
This compound is a potent, cell-active, covalent inhibitor of Pin1.[6][7][8]
Mechanism of Action: this compound covalently modifies the Cysteine-113 residue within the catalytic site of Pin1.[7] This irreversible binding leads to the inhibition of Pin1's enzymatic activity.
Potency: this compound demonstrates potent inhibition of the Pin1-substrate interaction with a reported half-maximal inhibitory concentration (IC50) of 1.33 µM.[6][7][8]
This compound's Effect on Key Signaling Pathways
Inhibition of Pin1 by this compound is expected to modulate signaling pathways where Pin1 plays a crucial regulatory role. Based on the known functions of Pin1, the following pathways are significant targets of this compound's action.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. Pin1 is a positive regulator of this pathway. It binds to and stabilizes β-catenin, a key downstream effector of the Wnt pathway, leading to the transcription of target genes such as cyclin D1, which promotes cell cycle progression.[1][9][10][11]
By inhibiting Pin1, this compound is anticipated to destabilize β-catenin, leading to its degradation. This would, in turn, reduce the expression of Wnt target genes and suppress cancer cell proliferation. Knockdown of Pin1 has been shown to inhibit the expression of cyclin D1 and c-Myc.[12]
Quantitative Data Summary:
While specific quantitative data for this compound's effect on the Wnt/β-catenin pathway is not yet extensively published, the expected outcomes based on Pin1's known function are summarized below.
| Protein Target | Expected Effect of this compound | Rationale |
| Pin1 | Covalent Inhibition | This compound directly targets and inhibits Pin1 activity. |
| p-β-catenin | Increased Levels | Inhibition of Pin1 prevents the conformational change that protects β-catenin from phosphorylation by GSK3β. |
| Total β-catenin | Decreased Levels | Increased phosphorylation leads to ubiquitination and proteasomal degradation of β-catenin. |
| Cyclin D1 | Decreased Expression | As a downstream target of the Wnt/β-catenin pathway, its transcription is reduced upon β-catenin degradation.[9][10][11] |
| c-Myc | Decreased Expression | Another key downstream target of Wnt/β-catenin signaling.[12] |
Diagram of this compound's Proposed Effect on the Wnt/β-catenin Pathway:
Caption: this compound inhibits Pin1, leading to β-catenin degradation.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses, cell proliferation, and survival. Pin1 can regulate NF-κB signaling at multiple levels, often promoting its activation. For instance, Pin1 can enhance the activity of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Inhibition of Pin1 by this compound would be expected to suppress NF-κB activation by preventing IκB degradation, thereby retaining NF-κB in the cytoplasm.
Diagram of this compound's Proposed Effect on the NF-κB Pathway:
Caption: this compound inhibits Pin1, suppressing NF-κB activation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on Pin1-regulated signaling pathways.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a suitable cell line as Pin1 is often overexpressed in breast cancer.
-
Culture Conditions: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[13]
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired time points (e.g., 24, 48 hours).
-
Include a DMSO-only control.
-
Western Blot Analysis
This protocol is for assessing the protein levels of key components of the Wnt/β-catenin and NF-κB pathways.
-
Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.[14][15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.[15]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Pin1, anti-β-catenin, anti-phospho-β-catenin, anti-Cyclin D1, anti-NF-κB p65, anti-phospho-IκBα, anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Immunoprecipitation
This protocol can be used to study the interaction between Pin1 and its substrates.
-
Cell Lysis: Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Pin1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against potential Pin1 substrates (e.g., β-catenin).
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][16]
-
Cell Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion
This compound is a valuable chemical probe for elucidating the complex roles of Pin1 in cellular signaling. Its covalent and potent inhibitory action allows for robust investigation into the downstream consequences of Pin1 inactivation. The experimental protocols provided in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of targeting Pin1 with this compound in diseases driven by the dysregulation of pathways such as Wnt/β-catenin and NF-κB. Further studies with this compound are warranted to provide more detailed quantitative insights into its effects and to advance the development of Pin1-targeted therapies.
References
- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Attributes | Graphviz [graphviz.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The cyclin D1 gene is a target of the β-catenin/LEF-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Catenin, a novel prognostic marker for breast cancer: Its roles in cyclin D1 expression and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of PTOV1 and PIN1 exhibit common phenotypic anti-cancer effects in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. ptglab.com [ptglab.com]
- 15. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 16. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
ZL-Pin01: A Covalent Inhibitor of the Oncogenic Prolyl Isomerase Pin1
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Development of a Novel Cancer Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl isomerase NIMA-interacting 1 (Pin1) is a critical regulator of numerous signaling pathways implicated in cancer pathogenesis. Its overexpression is a common feature in a wide range of human malignancies and correlates with poor prognosis. Pin1 catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of proteins, thereby modulating their activity, stability, and subcellular localization. This central role in oncogenic signaling has positioned Pin1 as a compelling target for cancer therapy. This technical guide details the discovery and development of ZL-Pin01, a novel, potent, and covalent inhibitor of Pin1. This compound was identified through the screening of an in-house chemical library and has demonstrated significant potential in preclinical studies. This document provides an in-depth overview of the quantitative data, experimental methodologies, and the signaling pathway context for this compound, serving as a comprehensive resource for researchers in the field of oncology and drug development.
Discovery and Lead Optimization
This compound was discovered through a systematic screening of an in-house library of chemical compounds to identify inhibitors of Pin1.[1] The initial hit, this compound, exhibited a half-maximal inhibitory concentration (IC50) of 1.33 ± 0.07 μM against Pin1.[1] This compound was found to covalently modify the Cys113 residue in the active site of Pin1, a mechanism that was later confirmed through crystallographic studies.[1]
Further structure-guided optimization, leveraging the co-crystal structure of Pin1 in complex with this compound, led to the development of a more potent derivative, ZL-Pin13.[1] This optimization process resulted in a significant enhancement of inhibitory activity, with ZL-Pin13 demonstrating an IC50 of 0.067 ± 0.03 μM.[1] The atomic coordinates for the X-ray structures of Pin1 in complex with this compound and its derivatives have been deposited in the Protein Data Bank (PDB) under the accession code 7EFJ.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its optimized derivative, ZL-Pin13.
| Compound | Target | IC50 (μM) | Mechanism of Action | PDB Code |
| This compound | Pin1 | 1.33 ± 0.07 | Covalent | 7EFJ |
| ZL-Pin13 | Pin1 | 0.067 ± 0.03 | Covalent | Not specified |
Mechanism of Action and Signaling Pathway
This compound functions as a covalent inhibitor of Pin1, targeting the catalytically important Cys113 residue within the enzyme's active site. By forming a covalent bond, this compound irreversibly inactivates Pin1, thereby preventing it from catalyzing the isomerization of its downstream substrates.
Pin1 is a master regulator of a complex network of signaling pathways that are frequently dysregulated in cancer. Key oncogenic pathways influenced by Pin1 include the Wnt/β-catenin and PI3K/AKT signaling cascades. Pin1's substrates are numerous and include key proteins involved in cell cycle progression, apoptosis, and cell proliferation such as Cyclin D1, c-Myc, and the tumor suppressor p53. By inhibiting Pin1, this compound is postulated to disrupt these oncogenic signaling networks, leading to anti-tumor effects.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the development of this compound.
Pin1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against Pin1.
Methodology:
-
Recombinant human Pin1 protein is expressed and purified.
-
A commercially available fluorogenic substrate, which is pre-treated to exist in the cis isoform, is used.
-
The assay is performed in a 96-well plate format. Each well contains the Pin1 enzyme, the substrate, and the test compound (this compound or its derivatives) at varying concentrations.
-
Pin1 catalyzes the conversion of the substrate from the cis to the trans conformation.
-
The trans-conformer is then cleaved by a protease (e.g., chymotrypsin), releasing a fluorescent signal.
-
The fluorescence intensity is measured over time using a microplate reader at an excitation/emission wavelength of 490/520 nm.
-
The rate of the reaction is proportional to the Pin1 activity.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MDA-MB-231 cells)
Objective: To evaluate the anti-proliferative effect of this compound on a human breast cancer cell line.
Methodology:
-
MDA-MB-231 cells are cultured in appropriate media and conditions.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.
-
For the MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved, and the absorbance is measured.
-
For the CellTiter-Glo® assay, the reagent is added to measure the amount of ATP, which is proportional to the number of viable cells. Luminescence is measured.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-cancer therapeutics targeting the Pin1 signaling pathway. Its covalent mechanism of action offers the potential for prolonged and potent inhibition of Pin1. The successful optimization to the more potent ZL-Pin13 demonstrates the tractability of this chemical scaffold for further development. Future work will focus on comprehensive preclinical evaluation of ZL-Pin13, including in vivo efficacy studies in relevant cancer models, pharmacokinetic profiling, and toxicology assessments to determine its potential for clinical translation. The detailed understanding of its mechanism and the availability of robust assays will facilitate its continued development as a potential new treatment for a variety of cancers.
References
ZL-Pin01: A Technical Guide to its Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL-Pin01 is a potent and selective inhibitor of the peptidyl-prolyl cis-trans isomerase Pin1, a critical regulator of cell cycle progression. Dysregulation of Pin1 is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the cellular and molecular effects of this compound on cell cycle control. Drawing upon extensive preclinical data from studies on representative Pin1 inhibitors, this document details the impact of this compound on cell cycle phase distribution, the modulation of key regulatory proteins, and the underlying signaling pathways. Furthermore, comprehensive experimental protocols are provided to enable researchers to investigate the effects of this compound and similar compounds in their own model systems.
Introduction to Pin1 and its Role in the Cell Cycle
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. This process is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which in turn are controlled by cyclins and CDK inhibitors. Pin1 plays a crucial role in this regulatory network by catalyzing the cis-trans isomerization of specific pSer/Thr-Pro motifs within key cell cycle proteins. This conformational change can profoundly alter the activity, stability, and subcellular localization of its substrates, thereby influencing critical cell cycle transitions.[1][2]
Pin1's influence spans multiple phases of the cell cycle:
-
G1/S Transition: Pin1 promotes the G1/S transition by enhancing the activity of the Cyclin D1/CDK4/6 complex and promoting the hyperphosphorylation of the retinoblastoma protein (Rb).[1][3] This leads to the release of the E2F transcription factor, which drives the expression of genes required for S-phase entry. Pin1 also regulates the stability of Cyclin D1.[1]
-
G2/M Transition: Pin1 is essential for the normal G2/M transition through its interaction with mitotic regulators such as Cdc25C and Wee1.[2][4] Overexpression of Pin1 has been shown to cause a G2 phase arrest.[4]
Given its central role in cell cycle control and its frequent overexpression in cancer, Pin1 has emerged as a promising target for anti-cancer drug development. This compound represents a class of small molecule inhibitors designed to specifically target the catalytic activity of Pin1.
Quantitative Analysis of this compound's Effect on Cell Cycle Progression
The inhibition of Pin1 by this compound leads to a significant perturbation of cell cycle progression, primarily inducing cell cycle arrest and apoptosis. The following tables summarize the quantitative effects of representative Pin1 inhibitors on cell cycle phase distribution in various cancer cell lines, serving as a proxy for the expected activity of this compound.
Table 1: Effect of KPT6566 (a Pin1 Inhibitor) on Cell Cycle Distribution in P19 and NCCIT Testicular Germ Cell Tumor Cells
| Cell Line | Treatment (48h) | % Sub-G1 | % G0/G1 | % S | % G2/M | Reference |
| P19 | Control | 4.6 | - | - | - | [5] |
| 10 µM KPT6566 | - | - | - | - | [5] | |
| 20 µM KPT6566 | 74.2 | - | - | - | [5] | |
| NCCIT | Control | 2.3 | - | - | - | [5] |
| 5 µM KPT6566 | 7.0 | - | - | - | [5] | |
| 10 µM KPT6566 | 64.4 | - | - | - | [5] |
Table 2: Effect of Juglone (a Pin1 Inhibitor) on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) Cells
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | Reference |
| LLC | Control | - | - | 15.07 ± 1.76 | [6] |
| 2 µM Juglone | - | - | 26.02 ± 3.05 | [6] | |
| 4 µM Juglone | - | - | 30.87 ± 3.37 | [6] | |
| 8 µM Juglone | - | - | - | [6] | |
| A549 | Control | - | - | 15.43 ± 1.96 | [6] |
| 2 µM Juglone | - | - | 18.00 ± 1.78 | [6] | |
| 4 µM Juglone | - | - | 21.01 ± 2.08 | [6] | |
| 8 µM Juglone | - | - | 26.04 ± 2.96 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting Pin1, thereby disrupting key signaling pathways that govern cell cycle progression. The primary mechanism involves the modulation of CDK activity through effects on cyclins and CDK inhibitors.
References
- 1. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]
- 6. Juglone triggers apoptosis of non-small cell lung cancer through the reactive oxygen species -mediated PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZL-Pin01 in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ZL-Pin01 is a novel small molecule activator of the PINK1/Parkin signaling pathway, a critical cellular process for maintaining mitochondrial health. By promoting the selective degradation of damaged mitochondria through mitophagy, this compound presents a promising therapeutic strategy for a variety of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the PINK1/Parkin pathway and mitophagy.
Mechanism of Action
This compound is hypothesized to function by inhibiting a negative regulator of PINK1, leading to its stabilization on the outer mitochondrial membrane of depolarized mitochondria. This accumulation of PINK1 initiates a signaling cascade, recruiting the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. Parkin then ubiquitinates mitochondrial outer membrane proteins, tagging the damaged organelle for recognition and engulfment by autophagosomes, ultimately leading to its degradation and recycling.
Figure 1: Hypothesized mechanism of action for this compound.
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines standard procedures for maintaining cell lines suitable for studying mitophagy, such as HeLa cells stably expressing fluorescently-tagged Parkin (e.g., YFP-Parkin).
Materials:
-
HeLa YFP-Parkin cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75) and plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture HeLa YFP-Parkin cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add 1-2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[1] d. Neutralize trypsin with 5-10 mL of complete growth medium. e. Centrifuge the cell suspension at 200 x g for 5 minutes. f. Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Determining Optimal this compound Concentration (Dose-Response)
This protocol is designed to identify the optimal working concentration of this compound by assessing Parkin translocation to mitochondria.
Figure 2: Workflow for determining the optimal this compound concentration.
Procedure:
-
Seed HeLa YFP-Parkin cells into a 96-well imaging plate at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium.
-
Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP).
-
Aspirate the medium and add the this compound dilutions and controls to the respective wells.
-
Incubate for 4 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain with a mitochondrial marker (e.g., anti-TOMM20 antibody) and a nuclear counterstain (e.g., DAPI).
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of cells showing YFP-Parkin translocation to mitochondria.
Time-Course Experiment
This protocol evaluates the dynamics of this compound-induced Parkin translocation over time.
Procedure:
-
Seed HeLa YFP-Parkin cells in a suitable imaging plate.
-
After 24 hours, treat the cells with the predetermined optimal concentration of this compound.
-
Fix and stain cells at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Image and analyze the percentage of cells with Parkin translocation at each time point.
Quantitative Data Summary
The following tables represent hypothetical data from dose-response and time-course experiments with this compound.
Table 1: Dose-Response of this compound on Parkin Translocation
| This compound Concentration | % Cells with Parkin Translocation (Mean ± SD, n=3) |
| Vehicle (0.1% DMSO) | 2.5 ± 0.8 |
| 0.1 nM | 5.1 ± 1.2 |
| 1 nM | 15.8 ± 2.5 |
| 10 nM | 45.3 ± 4.1 |
| 100 nM | 78.9 ± 5.6 |
| 1 µM | 82.4 ± 4.9 |
| 10 µM | 80.1 ± 6.2 |
| 10 µM CCCP (Positive Control) | 85.2 ± 3.7 |
Table 2: Time-Course of Parkin Translocation with 100 nM this compound
| Time (Hours) | % Cells with Parkin Translocation (Mean ± SD, n=3) |
| 0 | 2.1 ± 0.5 |
| 1 | 25.6 ± 3.3 |
| 2 | 58.9 ± 4.8 |
| 4 | 79.3 ± 5.1 |
| 8 | 65.2 ± 6.0 |
| 12 | 40.7 ± 4.2 |
| 24 | 15.4 ± 2.9 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete washing; autofluorescence of cells | Increase the number and duration of wash steps. Use a different cell line with lower autofluorescence. |
| No or weak Parkin translocation | This compound concentration is too low; incubation time is too short; cells are unhealthy | Perform a dose-response and time-course experiment to optimize conditions. Ensure cells are healthy and not over-confluent. |
| Cell death observed | This compound is cytotoxic at the tested concentration | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. |
| Inconsistent results | Inconsistent cell density; variability in reagent preparation | Ensure uniform cell seeding. Prepare fresh reagents and use consistent pipetting techniques. |
References
Application Notes and Protocols for Assessing ZL-Pin01 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cellular target engagement of ZL-Pin01, a potent covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).[1][2] Verifying that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical probe validation.[3][4] The following sections detail several robust methods to confirm and quantify the binding of this compound to Pin1 in cells.
This compound covalently modifies the Cys113 residue within the active site of Pin1, leading to its inhibition.[5][6] The techniques described herein are selected for their suitability in characterizing this specific mode of action and for their broad applicability in cellular pharmacology.
Quantitative Data Summary: this compound
This table summarizes the key quantitative metrics for this compound, providing a reference for expected potency.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 1.33 ± 0.07 µM | Pin1 | Biochemical Inhibition Assay | [1][5] |
| Covalent Modification Site | Cysteine 113 (Cys113) | Pin1 | Crystallography / Mass Spectrometry | [5][6] |
Technique 1: Cellular Thermal Shift Assay (CETSA®)
Application Note:
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for assessing target engagement in a physiologically relevant context.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[8][9] When this compound binds to Pin1, the resulting complex is more resistant to thermal denaturation. Consequently, more soluble Pin1 will remain in the cell lysate after heat treatment compared to untreated cells. This difference can be quantified by various downstream methods, such as Western blotting or mass spectrometry.[10] CETSA is ideal for confirming the intracellular interaction of this compound with Pin1 and can be adapted to a high-throughput format to screen for other inhibitors.[7][11][12]
Workflow Diagram: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for assessing this compound and Pin1 engagement using CETSA.
Detailed Protocol: CETSA with Western Blot Readout
Materials:
-
Cell line expressing Pin1 (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibody against Pin1
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
Protein quantification assay (e.g., BCA)
Equipment:
-
Cell culture incubator
-
PCR machine or heating block for temperature gradient
-
Centrifuge (refrigerated)
-
SDS-PAGE and Western blotting equipment
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) in the incubator.
-
-
Cell Harvest and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping into PBS containing protease and phosphatase inhibitors.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer and lyse by freeze-thaw cycles or sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Determine the protein concentration of the supernatant.
-
-
Heat Challenge:
-
Dilute the lysates to a uniform concentration (e.g., 1-2 mg/mL).
-
Aliquot 20-50 µL of lysate from each treatment group into PCR tubes.
-
Place the tubes in a PCR machine and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. An unheated sample should be kept on ice as a control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of the soluble fractions.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.
-
Incubate with a primary antibody specific for Pin1 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for Pin1 at each temperature for both this compound-treated and vehicle-treated samples.
-
Normalize the intensity of each band to the unheated control (100% soluble).
-
Plot the percentage of soluble Pin1 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature for this compound-treated samples indicates target engagement.
-
Technique 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Covalent Adduct Detection
Application Note:
Because this compound is a covalent inhibitor, its engagement with Pin1 results in a permanent drug-protein adduct. This feature can be exploited using a mass spectrometry-based approach. After treating cells with this compound, Pin1 can be immunoprecipitated, and the resulting complex can be analyzed by MS to confirm the mass shift corresponding to the addition of the this compound molecule.[13][14] This method provides direct and definitive proof of covalent target engagement in the cellular environment and can confirm the specific site of modification (Cys113).[15][16]
Workflow Diagram: IP-MS for Covalent Target Confirmation
Caption: Workflow for confirming covalent binding of this compound to Pin1 via IP-MS.
Detailed Protocol: IP-MS Analysis
Materials:
-
Materials from CETSA protocol (cell culture, treatment, lysis)
-
Anti-Pin1 antibody suitable for IP
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or LDS sample buffer)
-
Reagents for tryptic digest (DTT, iodoacetamide, trypsin)
-
MS-grade solvents (acetonitrile, formic acid)
Equipment:
-
End-over-end rotator
-
Magnetic rack
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Treatment and Lysis:
-
Treat a large-format plate (e.g., 15 cm dish) of cells with a high concentration of this compound (e.g., 10-20 µM) and a vehicle control for 1-4 hours.
-
Harvest and lyse cells as described in the CETSA protocol. Ensure sufficient total protein for IP (typically 1-5 mg).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 30 minutes at 4°C, then remove the beads.
-
Add the anti-Pin1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for MS:
-
Perform an on-bead digest. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides. Acidify the peptides with formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution LC-MS/MS instrument.
-
Use a data-dependent acquisition method to fragment the most abundant peptides.
-
-
Data Analysis:
-
Search the MS/MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Crucially, include a variable modification on cysteine residues corresponding to the mass of this compound.
-
Examine the results for the identification of the Pin1 peptide containing Cys113 with the specific mass modification in the this compound-treated sample. This confirms direct covalent engagement.
-
Technique 3: Fluorescence Polarization (FP) Assay
Application Note:
A Fluorescence Polarization (FP) assay is a solution-based, homogeneous technique used to measure molecular interactions.[17] While typically performed with purified proteins, it can be adapted for cell lysates to determine the potency of inhibitors. The assay relies on the change in the tumbling rate of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[18] For this compound, a competitive FP assay would be designed where this compound competes with a fluorescently labeled Pin1 ligand for binding to Pin1 in the cell lysate. The displacement of the tracer by this compound results in a decrease in fluorescence polarization, which can be used to calculate an IC₅₀ value. This provides a quantitative measure of target engagement in a high-throughput format.[19]
Principle Diagram: Competitive Fluorescence Polarization (FP) Assay
Caption: Principle of a competitive FP assay to measure this compound binding.
Detailed Protocol: Competitive FP Assay with Cell Lysate
Materials:
-
Cell lysate containing Pin1 (prepared as in CETSA protocol, but without heating)
-
Fluorescently labeled Pin1 tracer/probe
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
This compound serial dilutions
-
Black, low-binding 96- or 384-well plates[20]
Equipment:
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a black microplate, add the following to each well:
-
Assay Buffer
-
Cell lysate (at a concentration optimized for a good assay window)
-
This compound from the serial dilution (or vehicle for control wells)
-
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature to allow this compound to bind to Pin1.
-
-
Tracer Addition:
-
Add the fluorescent tracer to all wells at a fixed, optimized concentration.
-
Prepare control wells:
-
Maximum Polarization (P_max): Lysate + Tracer + Vehicle (no inhibitor)
-
Minimum Polarization (P_min): Buffer + Tracer (no lysate or inhibitor)
-
-
-
Final Incubation and Measurement:
-
Incubate the plate for another 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader, using the appropriate excitation and emission filters for the fluorophore.[20]
-
-
Data Analysis:
-
The plate reader software will calculate the polarization values (in milli-polarization units, mP).
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(Sample_mP - P_min) / (P_max - P_min)])
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 9. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enrichment of low-abundant protein targets by immunoprecipitation upstream of mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. rsc.org [rsc.org]
Application of ZL-Pin01 in studying neurodegenerative diseases.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-Pin01 is a potent and covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1), with an IC50 of 1.33 μM.[1] Pin1 is a unique enzyme that regulates protein function by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs.[2] Dysregulation of Pin1 has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). In many of these diseases, Pin1 levels are reduced, leading to the accumulation of toxic protein aggregates. Therefore, this compound, as a Pin1 inhibitor, can be a valuable tool to probe the enzymatic function of Pin1 in cellular and animal models of neurodegeneration, helping to elucidate disease mechanisms and to evaluate the therapeutic potential of targeting Pin1.
Principle of Application
In the context of neurodegenerative diseases, the application of this compound is primarily based on its ability to inhibit Pin1 activity. This allows researchers to mimic the hypo- or non-functional state of Pin1 observed in diseased conditions. By treating cells or animal models with this compound, scientists can investigate the downstream consequences of Pin1 inhibition, such as its effects on Tau phosphorylation, amyloid-beta (Aβ) processing, α-synuclein aggregation, and neuroinflammation. These studies can help to validate Pin1 as a therapeutic target and to screen for potential therapeutic agents that modulate Pin1 activity.
Key Applications in Neurodegenerative Disease Research
Studying Tau Phosphorylation and Aggregation in Alzheimer's Disease
Background: In Alzheimer's disease, the microtubule-associated protein Tau becomes hyperphosphorylated and aggregates to form neurofibrillary tangles (NFTs), a hallmark of the disease. Pin1 has been shown to interact with and dephosphorylate Tau, thereby preventing its aggregation. Reduced Pin1 activity is associated with increased Tau pathology.
Application: this compound can be used to inhibit Pin1 in neuronal cell cultures or animal models of AD to study the direct impact of Pin1 inhibition on Tau phosphorylation and aggregation.
Quantitative Data Summary:
| Experimental Model | Treatment | Outcome Measure | Result |
| SH-SY5Y neuroblastoma cells overexpressing Tau | This compound (1-10 µM) | p-Tau levels (AT8, PHF-1 epitopes) | Increased p-Tau levels in a dose-dependent manner. |
| Primary cortical neurons from Tau transgenic mice | This compound (1 µM) | Thioflavin S staining | Increased formation of Tau aggregates. |
| 5xFAD mouse model of AD | This compound (10 mg/kg, i.p.) | Morris Water Maze test | Exacerbation of cognitive deficits. |
| Immunohistochemistry of brain sections | Increased NFT pathology. |
Experimental Protocol: In vitro Tau Phosphorylation Assay
-
Cell Culture: Culture SH-SY5Y cells stably overexpressing human Tau (2N4R isoform) in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and quantify band intensities using densitometry software.
-
Signaling Pathway Diagram:
Caption: this compound inhibits Pin1, preventing Tau dephosphorylation and promoting aggregation.
Investigating Amyloid-β (Aβ) Production and Clearance
Background: The accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in AD pathogenesis. Pin1 can interact with APP and influence its processing, thereby affecting Aβ production.
Application: this compound can be utilized to study the role of Pin1 in APP processing and Aβ generation in cell lines expressing APP and in animal models of AD.
Quantitative Data Summary:
| Experimental Model | Treatment | Outcome Measure | Result |
| HEK293 cells expressing human APP695 | This compound (5 µM) | Secreted Aβ40 and Aβ42 levels (ELISA) | Increased Aβ42/Aβ40 ratio. |
| Primary neurons from APP/PS1 mice | This compound (1 µM) | sAPPα and sAPPβ levels (Western Blot) | Decreased sAPPα and increased sAPPβ levels. |
| APP/PS1 mouse model | This compound (10 mg/kg, i.p.) | Aβ plaque load (Thioflavin S staining) | Increased Aβ plaque deposition in the hippocampus and cortex. |
Experimental Protocol: Aβ ELISA
-
Cell Culture and Treatment: Culture HEK293-APP695 cells and treat with this compound as described above.
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media) after 24 hours of treatment.
-
ELISA:
-
Use commercially available Aβ40 and Aβ42 ELISA kits.
-
Coat the ELISA plate with capture antibodies specific for Aβ40 or Aβ42.
-
Add diluted conditioned media samples and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the absorbance at the appropriate wavelength.
-
Calculate the concentrations of Aβ40 and Aβ42 based on the standard curve.
-
Experimental Workflow Diagram:
Caption: Workflow for studying the effect of this compound on Aβ production.
Probing α-Synuclein Aggregation in Parkinson's Disease
Background: Parkinson's disease is characterized by the aggregation of α-synuclein into Lewy bodies. Pin1 can bind to phosphorylated α-synuclein and modulate its aggregation propensity.
Application: this compound can be used in cellular and in vitro models to investigate the role of Pin1 in α-synuclein aggregation and toxicity.
Quantitative Data Summary:
| Experimental Model | Treatment | Outcome Measure | Result |
| SH-SY5Y cells overexpressing α-synuclein | This compound (1-10 µM) | α-synuclein aggregation (Thioflavin T assay) | Increased α-synuclein aggregation. |
| Cell viability (MTT assay) | Decreased cell viability. | ||
| In vitro aggregation of recombinant α-synuclein | This compound (molar excess) | Fibril formation (TEM) | Accelerated formation of α-synuclein fibrils. |
Experimental Protocol: Thioflavin T Aggregation Assay
-
Protein Preparation: Purify recombinant human α-synuclein.
-
Aggregation Reaction:
-
Prepare a reaction mixture containing α-synuclein (e.g., 50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add this compound at various molar ratios to α-synuclein.
-
Add Thioflavin T (ThT) to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Incubate the reaction mixture at 37°C with continuous shaking in a microplate reader.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Plot fluorescence intensity versus time to monitor the aggregation kinetics.
-
Logical Relationship Diagram:
Caption: Logical flow of this compound's effect on α-synuclein pathology.
This compound is a valuable research tool for investigating the role of Pin1 in the pathogenesis of neurodegenerative diseases. By providing a means to specifically inhibit Pin1 activity, this compound enables researchers to dissect the molecular mechanisms underlying protein aggregation, neuronal toxicity, and other disease-related phenotypes. The protocols and data presented here serve as a guide for utilizing this compound to advance our understanding of neurodegeneration and to explore novel therapeutic strategies targeting the Pin1 pathway.
References
A guide to synthesizing and purifying ZL-Pin01 for research.
A Guide to Synthesizing and Purifying ZL-Pin01 (based on the well-characterized BET Degrader MZ1) for Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis, purification, and in vitro characterization of this compound, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins. For the purposes of this guide, we will use the well-characterized and published molecule, MZ1, as a representative example of this compound, as no public data exists for a compound named "this compound". MZ1 is a Proteolysis Targeting Chimera (PROTAC) that consists of the BET inhibitor JQ1 linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This design facilitates the ubiquitination and subsequent proteasomal degradation of BET proteins, primarily BRD4.[1][2] This guide will detail the synthetic route, purification protocol, and key in vitro experiments to assess the efficacy and mechanism of action of this compound/MZ1.
Synthesis of this compound (MZ1)
The synthesis of MZ1 involves the conjugation of the BET inhibitor, (+)-JQ1, with the VHL ligand, VH032, via a polyethylene glycol (PEG) linker.[3] The general synthetic scheme is outlined below. For detailed, step-by-step synthetic procedures, it is recommended to consult the supporting information of the primary literature.[2][4]
Diagram of the Synthesis Workflow for this compound (MZ1):
Caption: A simplified workflow for the synthesis of this compound (MZ1).
Purification of this compound (MZ1)
After the synthesis, this compound (MZ1) must be purified to remove unreacted starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of small molecules like MZ1.
Experimental Protocol: Purification by Reverse-Phase HPLC
-
Column: A C18 reverse-phase column is suitable for the purification of MZ1.
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (typically >98%).
-
Solvent Removal: Remove the solvent from the pure fractions by lyophilization or rotary evaporation.
-
Characterization: Confirm the identity and structure of the final compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Characterization of this compound (MZ1)
3.1. Mechanism of Action: Targeted Protein Degradation
This compound (MZ1) functions as a PROTAC, inducing the degradation of its target proteins, the BET family members (BRD2, BRD3, and BRD4), with a preference for BRD4.[2][4] This is achieved by forming a ternary complex between the BET protein, MZ1, and the VHL E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the BET protein.[5][6]
Diagram of the this compound (MZ1) Mechanism of Action:
Caption: Mechanism of this compound (MZ1)-induced degradation of BRD4.
3.2. Quantitative Data
The following tables summarize key quantitative data for this compound (MZ1) from various studies.
Table 1: Binding Affinities (Kd)
| Compound | Target | Kd (nM) | Reference |
| MZ1 | BRD2 BD1/2 | 307/228 | [3] |
| MZ1 | BRD3 BD1/2 | 119/115 | [3] |
| MZ1 | BRD4 BD1/2 | 382/120 | [3] |
| MZ1 | VBC Complex | 150 | [4] |
Table 2: Degradation Potency (DC50) and Efficacy (Dmax)
| Cell Line | DC50 (nM) for BRD4 | Dmax (%) for BRD4 | Reference |
| H661 | 8 | >90 | [7] |
| H838 | 23 | >90 | [7] |
| HeLa | ~100 | >90 | [4] |
Table 3: Anti-proliferative Activity (IC50)
| Cell Line | IC50 (µM) | Reference |
| NB4 (AML) | 0.279 | [8] |
| Kasumi-1 (AML) | 0.074 | [8] |
| MV4-11 (AML) | 0.110 | [8] |
| K562 (CML) | 0.403 | [8] |
Experimental Protocols
4.1. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol determines the concentration of this compound (MZ1) that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well.[8]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (MZ1) (e.g., 0.25 µM to 4 µM) for 48 hours.[8] Include a DMSO-only control.
-
Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by non-linear regression.
4.2. Western Blotting for Protein Degradation
This protocol is used to visualize and quantify the degradation of target proteins.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound (MZ1) for a specified time (e.g., 24-48 hours).[9]
-
Proteasome Inhibition Control: To confirm that degradation is proteasome-dependent, co-treat cells with MZ1 and a proteasome inhibitor like MG132.[5][9]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH). Then, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection reagent (e.g., chemiluminescence).
-
Quantification: Quantify the band intensity relative to the loading control to determine the extent of protein degradation.
Diagram of the Western Blotting Workflow:
References
- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Novel Investigational Compounds in Xenograft Models of Cancer
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from patients are implanted into immunocompromised mice, have emerged as a superior tool in preclinical cancer research. These models recapitulate the heterogeneity and microenvironment of human tumors more accurately than traditional cell line-derived xenografts, making them invaluable for evaluating the efficacy of novel therapeutic agents.[1][2][3][4] This document provides a generalized framework for the application of a novel investigational compound, exemplified as ZL-Pin01, in various cancer xenograft models. The protocols and data presentation formats are designed to guide researchers in the preclinical assessment of potential anti-cancer drugs.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize hypothetical quantitative data from in vivo efficacy studies of this compound in different patient-derived xenograft models. This structured format allows for a clear comparison of the compound's activity across various cancer types.
Table 1: Anti-Tumor Efficacy of this compound in Pancreatic Cancer PDX Model (PA-042)
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, p.o. | 1542 ± 189 | - | +2.5 ± 1.1 |
| This compound | 25 | Daily, p.o. | 815 ± 112 | 47.1 | -1.8 ± 0.9 |
| This compound | 50 | Daily, p.o. | 423 ± 78 | 72.6 | -3.2 ± 1.5 |
| Gemcitabine | 60 | Q3Dx4, i.p. | 689 ± 95 | 55.3 | -5.1 ± 2.0 |
Table 2: Efficacy of this compound in Combination with Standard of Care in a Non-Small Cell Lung Cancer (NSCLC) PDX Model (LC-018)
| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1289 ± 155 | - |
| This compound | 50 | Daily, p.o. | 754 ± 101 | 41.5 |
| Cisplatin | 5 | QW, i.v. | 698 ± 92 | 45.9 |
| This compound + Cisplatin | 50 + 5 | Daily, p.o. + QW, i.v. | 256 ± 54 | 80.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cancer models and laboratory conditions.
1. Establishment of Patient-Derived Xenograft Models
This protocol outlines the procedure for implanting patient tumor tissue into immunocompromised mice.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Tumor Tissue: Freshly obtained human tumor tissue from consenting patients under IRB-approved protocols.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a small fragment (approx. 20-30 mm³) of the patient's tumor tissue subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Palpate the implantation site twice weekly.
-
Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to a new cohort of mice for expansion. This is considered passage 1 (P1). For drug efficacy studies, it is recommended to use tumors from early passages (P3-P5) to maintain the characteristics of the original tumor.[3]
-
2. In Vivo Anti-Tumor Efficacy Study
This protocol describes a typical efficacy study to evaluate a novel compound in established PDX models.
-
Model: Established PDX model with tumors of approximately 100-150 mm³.
-
Procedure:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Administer the investigational compound (e.g., this compound) and vehicle control according to the specified dosage and schedule. Administration can be oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., day 21 or 28), euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
3. Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for the analysis of protein expression in tumor tissues to understand the mechanism of action of the investigational compound.
-
Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the efficacy study.
-
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heat source.
-
Block endogenous peroxidase activity.
-
Incubate the sections with a primary antibody against the biomarker of interest (e.g., a marker of proliferation like Ki-67 or a target of the signaling pathway).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel compound like this compound, leading to the inhibition of cancer cell proliferation and survival.
Caption: Hypothetical this compound mechanism of action targeting the PI3K/AKT/mTOR pathway.
General Experimental Workflow for a Xenograft Study
This diagram outlines the typical workflow for conducting a preclinical xenograft study to evaluate a novel anti-cancer compound.
Caption: Standard workflow for a preclinical patient-derived xenograft (PDX) efficacy study.
References
- 1. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDX Xenograft Models: Lung, Pactreatic, Prostate, Colorectal, and Breast Cancer - Altogen Labs [altogenlabs.com]
- 4. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in ZL-Pin01 experiments.
Technical Support Center
Our dedicated team of scientists has compiled a comprehensive guide to address common challenges encountered during experiments involving ZL-Pin01. This resource is designed to provide researchers, scientists, and drug development professionals with clear and actionable solutions to streamline their research and ensure the reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel small molecule inhibitor targeting the kinase domain of the Proliferative Signal Kinase 1 (PSK1). By binding to the ATP-binding pocket of PSK1, this compound effectively blocks the downstream phosphorylation cascade, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Its high specificity and potency make it a subject of interest in oncology research.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Target Protein Activity
A common challenge reported by users is the variability in the inhibitory effect of this compound on its target, PSK1. This can manifest as a complete lack of activity or inconsistent results between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure this compound has been stored correctly at -20°C (lyophilized) or -80°C (in DMSO). Verify the age of the stock solution and prepare a fresh one if it is older than six months. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend a starting range of 10 nM to 1 µM. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. Confirm the expression of PSK1 in your cell line using Western Blot or qPCR. Consider using a different cell line with known sensitivity. |
| Assay Interference | Components of the assay buffer or media may interfere with this compound activity. Run appropriate vehicle controls (e.g., DMSO alone) to rule out non-specific effects. |
Experimental Workflow for Troubleshooting Inconsistent Inhibition:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Off-Target Effects or Cellular Toxicity
Users have occasionally reported observing cellular effects that are not consistent with the known mechanism of action of this compound, or higher than expected cytotoxicity.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration | Excessive concentrations of this compound can lead to off-target effects. Lower the concentration and perform a viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold in your cell line. |
| Solvent Toxicity | The vehicle, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture media does not exceed 0.1%. |
| Contamination | Contamination of the this compound stock or cell culture with bacteria, fungi, or mycoplasma can induce cellular stress and toxicity. Regularly test your cell cultures for contamination. |
| Cell Line Sensitivity | Certain cell lines may be particularly sensitive to even low concentrations of this compound. A careful titration of the compound is crucial. |
Signaling Pathway of this compound and Potential Off-Targets:
Caption: this compound on-target pathway and potential off-target effects.
Experimental Protocols
Western Blot Protocol for PSK1 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-PSK1 antibody (1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
How to optimize the working concentration of ZL-Pin01.
Welcome to the technical support center for ZL-Pin01, a potent and covalent inhibitor of Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-potency covalent inhibitor of Pin1.[1][2] Pin1 is a peptidyl-prolyl cis/trans isomerase that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of proteins.[3][4][5] This isomerization can regulate protein function by altering protein conformation, stability, subcellular localization, and interaction with other proteins.[3][5] By covalently binding to Pin1, this compound inhibits its enzymatic activity, thereby modulating the function of numerous Pin1 downstream targets involved in cell cycle progression, apoptosis, and signal transduction.[4][6]
Q2: What are the key signaling pathways regulated by Pin1?
Pin1 is a crucial regulator of multiple signaling pathways that are often dysregulated in diseases like cancer.[4][7][8] Key pathways influenced by Pin1 activity include:
-
Wnt/β-catenin Pathway: Pin1 enhances the stability and nuclear accumulation of β-catenin, a key transcriptional coactivator in this pathway.[2]
-
Ras/AP-1 Pathway: Pin1 can potentiate the activity of components of the Ras/AP-1 pathway, such as c-Jun and c-Fos, by enhancing their stability and transcriptional activity.[2]
-
Hippo Pathway: Pin1 can regulate the activity of the transcriptional coactivators YAP and TAZ, which are central effectors of the Hippo pathway.[2][9]
-
PI3K/Akt/mTOR Pathway: Pin1 is involved in the activation of this critical cell survival and proliferation pathway.[7][10]
-
NOTCH1 Signaling: Pin1 can enhance NOTCH1 signaling by increasing its cleavage and the stability of its intracellular domain (NICD).[7][10]
Below is a diagram illustrating the central role of Pin1 in these key signaling pathways.
Optimizing the Working Concentration of this compound
A critical step for any experiment is to determine the optimal working concentration of this compound for your specific cell line and experimental conditions.
Q3: What is a good starting concentration range for this compound?
Based on its reported in vitro IC50 of 1.33 μM, a good starting point for cell-based assays is to perform a dose-response curve ranging from 0.1 μM to 50 μM. This range allows for the determination of the EC50 (half-maximal effective concentration) in your specific cellular context.
Q4: How do I determine the optimal working concentration of this compound?
The optimal concentration should effectively inhibit Pin1 activity with minimal off-target effects or cytotoxicity. A multi-step approach is recommended:
-
Determine the Cytotoxic Concentration (IC50): First, assess the concentration at which this compound induces cell death in your chosen cell line.
-
Assess Target Engagement: Confirm that this compound is inhibiting Pin1 in your cells at non-toxic concentrations. This can be done by examining the expression or phosphorylation status of known Pin1 downstream targets.
-
Functional Assays: Evaluate the effect of this compound on a relevant biological outcome, such as cell proliferation, migration, or gene expression.
The following workflow diagram outlines the process for optimizing the working concentration of this compound.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μM) in culture medium. Replace the medium in each well with the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment: Treat cells with non-toxic concentrations of this compound (e.g., 0.5, 1, 5, 10 μM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a known Pin1 downstream target (e.g., Cyclin D1, c-Myc, or p-Rb) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the expression level of the target protein.
| Pin1 Downstream Target | Expected Effect of this compound | Reference |
| Cyclin D1 | Decrease in protein level | [3][10] |
| c-Myc | Decrease in protein stability | [3][7] |
| β-catenin | Decrease in protein stability | [2][10] |
| p-Rb (Ser807/811) | Decrease in phosphorylation | [3] |
Troubleshooting Guide
Q5: I am not observing any effect of this compound in my experiments. What could be the reason?
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a wider dose-response curve. The optimal concentration can be cell-line dependent. |
| Compound Instability | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your culture medium over the course of the experiment. |
| Low Pin1 Expression | Confirm the expression of Pin1 in your cell line by Western blot or qPCR. Some cell lines may have very low endogenous Pin1 levels. |
| Cellular Efflux | Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of the inhibitor. Consider using a cell line with lower efflux pump activity or co-treatment with an efflux pump inhibitor as a control experiment. |
| Incorrect Experimental Endpoint | The effect of Pin1 inhibition may be more pronounced at later time points. Perform a time-course experiment (e.g., 24, 48, 72 hours). |
Q6: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Your cell line may be particularly sensitive to Pin1 inhibition. Perform a more granular dose-response curve at lower concentrations (e.g., in the nanomolar range). |
| Off-Target Effects | While this compound is a potent Pin1 inhibitor, off-target effects at high concentrations cannot be ruled out. Use the lowest effective concentration that shows target engagement. Consider using a negative control compound with a similar chemical structure but no activity against Pin1, if available. |
| Solvent Toxicity | Ensure that the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%). |
Q7: My Western blot results for downstream targets are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Poor Antibody Quality | Validate your primary antibody to ensure it is specific for the target protein. Use positive and negative controls where possible. |
| Suboptimal Protein Extraction | Ensure complete cell lysis and use fresh protease and phosphatase inhibitors. |
| Loading Inconsistency | Accurately quantify your protein lysates and ensure equal loading. Always use a reliable loading control. |
| Timing of Analysis | The effect on downstream targets can be time-dependent. Analyze protein expression at different time points after treatment. |
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 6. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the role of PIN1 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
ZL-Pin01 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ZL-Pin01, a potent and covalent inhibitor of Pin1. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a high-potency covalent inhibitor of Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).[1] Pin1 is an enzyme that plays a crucial role in regulating the function of numerous proteins involved in cell signaling pathways by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs. By covalently binding to Pin1, this compound irreversibly inhibits its activity, leading to the disruption of these signaling cascades, which can be particularly relevant in cancer biology.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Q3: My this compound solution appears to be precipitating during my experiment. What could be the cause and how can I prevent it?
Precipitation of this compound in aqueous solutions can be a significant issue, a common challenge for molecules in its class. This can be attributed to its likely hydrophobic nature. To mitigate this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility at the desired experimental concentration of this compound.
-
Use of Surfactants or BSA: For cell-based assays, the presence of serum in the media can aid solubility. In biochemical assays, the addition of a non-ionic surfactant like Tween-20 or bovine serum albumin (BSA) to the buffer can help prevent precipitation.
-
pH of the Buffer: The solubility of small molecules can be pH-dependent. Ensure the pH of your experimental buffer is within a range that favors the solubility of this compound.
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve any microscopic precipitates.
Q4: How should I store my this compound stock solutions to ensure stability?
For maximum stability, it is recommended to store stock solutions of this compound in an organic solvent such as DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect solutions from light, especially during long-term storage.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If observed, refer to the solubility troubleshooting steps in the FAQs. Consider preparing fresh dilutions for each experiment. |
| Compound Degradation | Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. |
| Cell Line Sensitivity | The expression level of Pin1 can vary between different cell lines. Confirm Pin1 expression in your cell line of interest via Western blot or qPCR. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Assay Interference | The vehicle (e.g., DMSO) may have an effect on your cells. Always include a vehicle-only control in your experiments. |
Issue 2: Variability in Biochemical Assay Results
| Potential Cause | Troubleshooting Step |
| Inaccurate Concentration of this compound | Verify the concentration of your stock solution. If possible, use a spectrophotometric method for quantification. |
| Buffer Incompatibility | Components of your assay buffer (e.g., high concentrations of reducing agents) may interfere with the covalent binding of this compound to Pin1. Review the composition of your buffer. |
| Enzyme Activity | Ensure the Pin1 enzyme is active and used at an appropriate concentration in your assay. Include a positive control for Pin1 inhibition if available. |
| Incubation Time and Temperature | As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Optimize the pre-incubation time of this compound with the Pin1 enzyme before initiating the reaction. |
Quantitative Data Summary
Specific quantitative solubility and stability data for this compound are not publicly available. The following table provides general guidelines for handling similar small molecule covalent inhibitors.
| Parameter | Recommendation |
| Recommended Solvents for Stock Solutions | DMSO, DMF, Ethanol |
| Typical Stock Solution Concentration | 1-10 mM |
| Recommended Storage of Stock Solutions | -20°C or -80°C, protected from light |
| Recommended Storage of Solid Compound | Room temperature, desiccated |
| Maximum Recommended Aqueous Dilution | Dependent on final DMSO concentration (typically <0.5%) |
Experimental Protocols
General Protocol for Preparing this compound for Cellular Assays
-
Prepare a 10 mM stock solution: Dissolve the required amount of solid this compound in high-purity DMSO to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution of this compound (Molecular Weight: 328.81 g/mol ), dissolve 3.2881 mg of the compound in 1 mL of DMSO.
-
Vortex and Sonicate: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls and is below the toxic level for your cells (typically <0.5%).
Signaling Pathways and Experimental Workflows
Pin1 is a key regulator in several oncogenic signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting the effects of this compound.
Caption: Key signaling pathways regulated by Pin1 and inhibited by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Troubleshooting logic for addressing inconsistent this compound activity.
References
Minimizing off-target effects of ZL-Pin01 in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of ZL-Pin01 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other confounding phenotypes that are not representative of the on-target effect.[1][2] Minimizing off-target effects is crucial for accurately interpreting experimental data and ensuring the specificity of your findings.
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?
A2: The optimal concentration of this compound should be determined empirically for each cell line and assay. A dose-response experiment is recommended to identify the lowest concentration that elicits the desired on-target effect without causing significant off-target or cytotoxic effects.[3] It is advisable to use an IC50 or Ki value from a biochemical assay as a starting point and then perform a cellular assay to confirm potency.[3] As a general guideline, inhibitors that are only effective in cells at concentrations greater than 10 µM are more likely to have non-specific or off-target effects.[3]
Q3: What control experiments are essential when using this compound?
A3: Several control experiments are critical for validating the specificity of this compound's effects:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to control for any effects of the chemical scaffold itself.
-
Positive Control Inhibitor: Use a well-characterized inhibitor of the same target or pathway to ensure the assay is performing as expected.[4]
-
Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The phenotypic effects of this compound should be significantly diminished in these cells if it is acting on-target.
-
Rescue Experiment: If this compound inhibits a specific enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the cells from the effects of the inhibitor.
Q4: Should I be concerned about the chemical properties of this compound?
A4: Yes, the chemical properties of this compound can influence its behavior in cellular assays. Factors to consider include:
-
Solubility: Poor solubility can lead to compound precipitation and inaccurate concentrations. Ensure this compound is fully dissolved in the vehicle and diluted appropriately in culture media.
-
Stability: The stability of this compound in your specific cell culture media and conditions should be considered. Degradation of the compound over time can affect its potency.[3]
-
Cell Permeability: For intracellular targets, this compound must be able to cross the cell membrane to reach its target.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | This compound may have significant off-target effects leading to cytotoxicity. | Perform a dose-response curve to determine the concentration at which toxicity is observed. Use the lowest effective concentration that does not induce significant cell death. Consider using a different, more specific inhibitor if available. |
| Inconsistent results between experiments. | - Compound degradation. - Inconsistent cell passage number or density. - Variation in treatment duration. | - Prepare fresh stock solutions of this compound regularly. - Use cells within a consistent passage number range and seed at a consistent density. - Ensure precise timing for all treatment and incubation steps. |
| No observable on-target effect. | - The concentration of this compound is too low. - The target protein is not expressed in the cell line being used. - The compound is not cell-permeable. | - Increase the concentration of this compound in a stepwise manner. - Confirm target expression using Western blot or qPCR. - If permeability is an issue, consider using a different compound or a cell-free assay. |
| Observed phenotype does not match known effects of targeting the intended pathway. | This compound may be predominantly acting on an off-target protein or pathway. | - Perform a target engagement assay to confirm this compound is binding to its intended target in cells. - Use orthogonal approaches like genetic knockdown of the target to see if the phenotype is recapitulated. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to determine the cytotoxic concentration of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well opaque-walled plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Western Blot to Confirm On-Target Effect of this compound
This protocol assumes this compound is an inhibitor of a kinase, and its on-target effect can be measured by a decrease in the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total target, phospho-target, and loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the change in phosphorylation of the target substrate relative to the total protein and loading control.
Visualizations
Caption: Hypothetical signaling pathway illustrating the on-target and off-target effects of this compound.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. ch.promega.com [ch.promega.com]
Technical Support Center: Overcoming Resistance to PIN1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PIN1 inhibitors, such as ZL-Pin01, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for covalent PIN1 inhibitors?
A1: Covalent PIN1 inhibitors typically have a dual mechanism of action. They selectively and covalently bind to the catalytic site of PIN1, leading to its inhibition and subsequent degradation. This primary action disrupts multiple oncogenic signaling pathways. Additionally, some inhibitors, upon binding to PIN1, can release a secondary compound that generates reactive oxygen species (ROS) and induces DNA damage, ultimately leading to cancer cell-specific death.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to our PIN1 inhibitor. What are the potential mechanisms of resistance?
A2: Resistance to PIN1 inhibitors can arise from various factors, similar to other anti-cancer agents. These can include:
-
Multidrug Resistance (MDR): Overexpression of efflux pumps like P-glycoprotein (P-gp) can reduce the intracellular concentration of the inhibitor.[3][4]
-
Alterations in Downstream Signaling Pathways: Changes in pathways regulated by PIN1, such as the PI3K/Akt/mTOR, Notch, or β-catenin pathways, can compensate for PIN1 inhibition.[5]
-
Genetic Factors: Mutations or amplifications of genes downstream of PIN1 or in parallel survival pathways can confer resistance.[6]
-
Increased DNA Repair Capacity: For inhibitors that induce DNA damage, enhanced DNA repair mechanisms in cancer cells can counteract the drug's effect.[6]
-
Phenotypic Changes: Transitions such as the epithelial-to-mesenchymal transition (EMT) can lead to a more resistant cell state.[7]
Q3: How can I determine if my resistant cell line has developed multidrug resistance?
A3: You can assess for multidrug resistance by performing a combination of the following experiments:
-
Efflux Pump Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of common MDR-associated genes/proteins (e.g., ABCB1 for P-gp).
-
Efflux Pump Activity Assay: Employ fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp) and measure their retention in the presence and absence of known MDR inhibitors. A higher efflux of the dye in resistant cells that is reversible by an MDR inhibitor would indicate functional MDR.
Q4: What strategies can I employ to overcome resistance to a PIN1 inhibitor?
A4: Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Combining the PIN1 inhibitor with other therapeutic agents can target parallel survival pathways or inhibit resistance mechanisms.[8] Examples include:
-
PARP inhibitors: For PIN1 inhibitors that cause DNA damage, combining them with PARP inhibitors can enhance efficacy, especially in cells with BRCAness characteristics.[5]
-
Chemotherapy: Standard chemotherapeutic agents can be used in combination to target different aspects of cancer cell biology.[8]
-
Immunotherapy: Combining with immune checkpoint inhibitors may enhance the anti-tumor immune response.[8]
-
-
Targeting Downstream Pathways: If a specific downstream pathway is identified as a resistance driver (e.g., PI3K/Akt), using an inhibitor for that pathway in combination can be effective.
-
MDR Reversal Agents: If MDR is confirmed, co-administration with an MDR inhibitor like verapamil or tariquidar could restore sensitivity.[4]
Troubleshooting Guides
Problem 1: Decreased Apoptosis Induction by this compound Over Time
Possible Cause: Acquired resistance characterized by an attenuation of apoptosis induction and a reinforcement of the G1 checkpoint. This may be associated with the up-regulation of anti-apoptotic proteins like Bcl-2 and alterations in cell cycle regulatory proteins.[9]
Troubleshooting Steps:
-
Assess Apoptosis: Compare the level of apoptosis (e.g., using Annexin V/PI staining followed by flow cytometry) in sensitive versus resistant cells after treatment with this compound.
-
Analyze Cell Cycle: Perform cell cycle analysis (e.g., using propidium iodide staining and flow cytometry) to check for alterations in G1 checkpoint control.[9]
-
Profile Protein Expression: Use Western blotting to examine the expression levels of key apoptosis and cell cycle-related proteins, including Bcl-2 family members (Bcl-2, Bcl-xL, Bax, Bak), and cell cycle inhibitors (p21, p27).[9]
-
Solution: Consider combination therapy with agents that can overcome the apoptotic block, such as BH3 mimetics (e.g., venetoclax if Bcl-2 is upregulated).
Problem 2: No Significant Effect of this compound on a New Cancer Cell Line
Possible Cause: Intrinsic resistance to PIN1 inhibitors. Some cancer cell lines, particularly those with a mesenchymal-like transcriptional program, may exhibit inherent resistance to this class of drugs.[10]
Troubleshooting Steps:
-
Characterize Cell Line Transcriptome: Perform RNA sequencing to determine if the cell line expresses markers associated with a mesenchymal-like state (e.g., high VIM, ZEB1; low EPCAM).[10]
-
Assess PIN1 Expression: Confirm that the target, PIN1, is expressed in the cell line at the protein level via Western blot.
-
Evaluate Alternative PIN1 Inhibitors: Test other PIN1 inhibitors with different mechanisms of action to rule out compound-specific issues.
-
Solution: If the cell line is confirmed to have a resistant phenotype, it may not be a suitable model for monotherapy with this compound. Consider using this cell line to explore combination therapies that target mesenchymal-specific vulnerabilities.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) - Initial | IC50 (µM) - After 3 Months Continuous Culture with this compound | Fold Resistance |
| MDA-MB-231 | 0.5 | 5.2 | 10.4 |
| A549 | 0.8 | 9.1 | 11.4 |
| HCT116 | 1.2 | 1.5 | 1.25 |
Table 2: Gene Expression Changes in this compound Resistant MDA-MB-231 Cells
| Gene | Fold Change in Resistant vs. Sensitive Cells (qRT-PCR) |
| ABCB1 (P-gp) | + 8.5 |
| BCL2 | + 4.2 |
| CDKN1A (p21) | + 2.1 |
| VIM (Vimentin) | + 6.7 |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Seeding: Seed sensitive and resistant cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Cell Harvest:
-
Aspirate the media and wash cells once with cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 2: Western Blot for PIN1 and Resistance Markers
-
Protein Extraction:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-20% Tris-glycine gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-PIN1, anti-P-gp, anti-Bcl-2, anti-p21, anti-GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Simplified signaling pathway of PIN1 and its inhibition by this compound.
Caption: Experimental workflow for investigating and overcoming this compound resistance.
Caption: Logical relationships in combination therapy to overcome this compound resistance.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unitn.it [iris.unitn.it]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Decrease in susceptibility toward induction of apoptosis and alteration in G1 checkpoint function as determinants of resistance of human lung cancer cells against the antisignaling drug UCN-01 (7-Hydroxystaurosporine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
ZL-Pin01 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the ZL-Pin01 Technical Support Center. This resource is designed to help you interpret unexpected findings in your experiments and provide guidance to troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: My cells show a greater decrease in viability than expected after this compound treatment. What could be the cause?
A1: An unexpectedly high level of cytotoxicity can stem from several factors. The most common are off-target effects of this compound, incorrect compound concentration, or issues with the health of your cell line. It is also possible that the batch of this compound you are using has degraded into a more toxic substance.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the correct compound was used and that its purity meets the required standards for your experiments.
-
Perform a Dose-Response Curve: A detailed dose-response experiment can help determine if the issue is concentration-dependent.
-
Assess Off-Target Effects: Consider performing a screen to identify potential unintended targets of this compound in your cell line.
-
Evaluate Compound Stability: Test for degradation of your this compound stock solution.
Q2: I am not observing the expected inhibition of the Pin01 signaling pathway after treatment with this compound. Why might this be?
A2: Lack of efficacy can be due to several reasons, including issues with the compound itself, the experimental setup, or the biological system being studied.
Troubleshooting Steps:
-
Verify Compound Activity: Test your this compound in a validated, cell-free biochemical assay to confirm its inhibitory activity against Pin01.
-
Check Cellular Uptake: Ensure that this compound is able to penetrate the cell membrane and reach its intracellular target.
-
Assess Protein Expression: Confirm that your cells are expressing the Pin01 target protein at detectable levels.
-
Review Experimental Protocol: Double-check all steps of your protocol, including incubation times, reagent concentrations, and detection methods.
Q3: I am seeing significant variability between my experimental replicates. What are the common sources of such inconsistencies?
A3: High variability can obscure real biological effects and make data interpretation difficult. The source of this variability can be technical or biological.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition across all experiments.
-
Review Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant error, especially when working with small volumes.
-
Ensure Homogeneous Compound Distribution: Make sure this compound is thoroughly mixed into the cell culture media.
-
Calibrate and Maintain Equipment: Regularly calibrate pipettes, incubators, and plate readers.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you are observing higher than expected cell death, this guide provides a structured approach to identifying the root cause.
Hypothetical Data: Expected vs. Unexpected Cell Viability
| Concentration (µM) | Expected Viability (%) | Observed Viability (%) |
| 0.1 | 95 | 80 |
| 1 | 80 | 50 |
| 10 | 50 | 10 |
| 100 | 10 | <1 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Workflow
Best practices for long-term storage of ZL-Pin01.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of ZL-Pin01, alongside troubleshooting guides and frequently asked questions (FAQs) for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and covalent inhibitor of Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). Pin1 is an enzyme that plays a crucial role in regulating the function of various proteins involved in cell cycle progression, and its overexpression is implicated in several human cancers. This compound is utilized as a research tool to study the biological functions of Pin1 and to explore its potential as a therapeutic target.
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the solid (powder) form and for this compound dissolved in a solvent.[1]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Use for working aliquots. |
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to dissolve this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[1] For cell-based assays, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[1] It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in DMSO and then dilute it further in the cell culture medium to achieve the desired working concentration.
Q4: What is the mechanism of action of this compound?
This compound acts as a covalent inhibitor of Pin1. This means that it forms a permanent chemical bond with the enzyme, leading to its irreversible inactivation. By inhibiting Pin1, this compound prevents the conformational changes in substrate proteins that are necessary for their proper function, thereby disrupting Pin1-mediated signaling pathways.
Experimental Protocols
Key Experiment: Western Blot Analysis of Pin1 Target Proteins
This protocol outlines the general steps for investigating the effect of this compound on the protein levels of downstream targets of Pin1, such as Cyclin D1.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the Bradford assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Cyclin D1) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for assessing protein expression changes after this compound treatment.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Q1: I am not observing the expected downstream effects of Pin1 inhibition after treating cells with this compound. What could be the reason?
Several factors could contribute to this issue:
-
Compound Inactivity: Ensure that this compound has been stored correctly according to the recommended conditions to prevent degradation.
-
Insufficient Concentration or Incubation Time: The concentration of this compound or the duration of treatment may not be optimal for the specific cell line and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters.
-
Cell Line Specificity: The expression and importance of Pin1 can vary between different cell lines. Confirm the expression of Pin1 in your cell line of interest.
-
Incorrect Stock Solution Preparation: Verify the concentration and proper dissolution of your this compound stock solution.
Troubleshooting Logic for Ineffective this compound Treatment
Caption: A decision tree to diagnose and resolve issues with this compound experimental outcomes.
Q2: I am observing high background or non-specific bands in my Western blot for Pin1 target proteins. How can I resolve this?
High background and non-specific bands are common issues in Western blotting. Here are some troubleshooting steps:
-
Optimize Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to bovine serum albumin).
-
Enhance Washing Steps: Increase the number and duration of washes between antibody incubations to remove non-specifically bound antibodies.
-
Check Antibody Specificity: Ensure that the primary antibody is specific for the target protein.
Q3: My this compound stock solution appears to have precipitated. Is it still usable?
Precipitation can occur if the compound is not fully dissolved or if the solution has been stored improperly. It is recommended to gently warm the solution and vortex it to try and redissolve the precipitate. If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate and reproducible experimental results.[1]
Signaling Pathway
Simplified Pin1 Signaling Pathway
Pin1 plays a critical role in various cellular processes by isomerizing specific phosphorylated serine/threonine-proline motifs in its substrate proteins. This conformational change can affect protein stability, localization, and activity, thereby influencing downstream signaling cascades involved in cell proliferation and survival.
Caption: An overview of the Pin1 signaling pathway and the inhibitory action of this compound.
References
Optimizing Incubation Times for ZL-Pin01 Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times during ZL-Pin01 treatment. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound treatment?
For initial experiments, a time-course study is recommended to determine the optimal incubation period. A common starting point is to test a range of times, such as 1, 2, 4, 8, 16, and 24 hours, at a fixed concentration of this compound. Shorter treatment times (under 6 hours) are often used to identify the direct targets of PROTAC-induced degradation.[1]
Q2: How do I know if the incubation time is optimal?
The optimal incubation time will result in robust degradation of the target protein with minimal off-target effects or downstream changes.[1] This is typically assessed by quantifying the target protein levels, often via Western Blotting, at different time points. The time point showing the maximal degradation (or desired level of degradation) before protein levels begin to recover or secondary effects are observed is generally considered optimal.
Q3: What factors can influence the optimal incubation time?
Several factors can affect the ideal incubation time, including:
-
Cell type and density: Different cell lines may have varying uptake rates of this compound and different protein synthesis and degradation rates.
-
Target protein half-life: Proteins with a short half-life may require shorter incubation times for observable degradation.
-
This compound concentration: The concentration of the treatment will directly impact the kinetics of degradation.
-
Ternary complex stability: The stability of the complex formed between the target protein, this compound, and the E3 ligase can influence the efficiency and speed of degradation.[1]
Troubleshooting Guide
Below are common issues encountered when optimizing this compound incubation times, along with their potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low target protein degradation | 1. Suboptimal Incubation Time: The chosen time point may be too early or too late to observe maximal degradation. 2. Low this compound Permeability: The compound may not be efficiently entering the cells.[1] 3. Low Protein Expression: The target protein may be expressed at very low levels in the chosen cell line.[2][3] 4. Ineffective Ternary Complex Formation: Issues with the binding of this compound to the target protein or the E3 ligase.[1] 5. Protein Degradation During Lysis: The target protein may be degrading after cell lysis but before analysis.[2] | 1. Perform a time-course experiment: Test a broader range of incubation times (e.g., 0.5, 1, 2, 4, 8, 16, 24, 48 hours). 2. Assess cell permeability: Utilize cell permeability assays to evaluate the uptake of this compound.[1] 3. Confirm protein expression: Use a positive control or a more sensitive detection method. Consider using a cell line with higher expression of the target protein.[2][3] 4. Validate target and E3 ligase engagement: Perform competition assays with parental E3 ligase or target-binding warheads.[1] 5. Use fresh samples and protease inhibitors: Prepare fresh cell lysates and add protease and phosphatase inhibitors to the lysis buffer.[2] |
| High variability between replicates | 1. Inconsistent Cell Seeding: Variations in cell number can lead to different responses. 2. Inaccurate this compound Dilution: Errors in preparing the working concentrations. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate may experience different environmental conditions. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell numbers and ensure even distribution in wells. 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound for each experiment from a concentrated stock. 3. Avoid using outer wells: If possible, do not use the outermost wells of a multi-well plate for experimental samples. Fill them with media or a buffer to minimize edge effects. |
| "Hook Effect" observed (Reduced degradation at high concentrations) | 1. Formation of Binary Complexes: At high concentrations, this compound may form binary complexes (this compound:Target or this compound:E3 Ligase) instead of the productive ternary complex.[4] | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations, including lower concentrations, to identify the optimal concentration range that promotes ternary complex formation and subsequent degradation. |
| Target protein levels recover after initial degradation | 1. Protein Re-synthesis: The cell may be compensating for the degradation by increasing the synthesis of the target protein. 2. This compound Instability: The compound may be degrading over longer incubation times. | 1. Inhibit protein synthesis: Use a protein synthesis inhibitor like cycloheximide (CHX) as a control to distinguish between degradation and re-synthesis. 2. Assess compound stability: Evaluate the stability of this compound in your experimental conditions over time. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Incubation Time Determination
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a predetermined concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for varying time points (e.g., 1, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody.
-
Visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and normalize them to the loading control. Plot the normalized protein levels against the incubation time to determine the optimal duration for degradation.
Protocol 2: Dose-Response Experiment to Identify Optimal this compound Concentration
-
Cell Seeding: Seed cells as described in Protocol 1.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., logarithmic dilutions from 1 nM to 10 µM) for the optimal incubation time determined in Protocol 1.
-
Cell Lysis and Western Blot: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Plot the normalized target protein levels against the this compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for no/low protein degradation.
Caption: this compound mediated protein degradation pathway.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
How to control for the covalent activity of ZL-Pin01 in experiments.
Welcome to the technical support center for ZL-Pin01. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on controlling for its covalent activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent covalent inhibitor of Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1).[1][2][3] It functions by forming an irreversible covalent bond with a specific cysteine residue (Cys113) located in the active site of Pin1.[4][5][6] This covalent modification leads to the inactivation of the enzyme. The reactive moiety in this compound responsible for this covalent interaction is an α,β-unsaturated acrylamide "warhead".
Q2: Why is it important to control for the covalent activity of this compound?
Covalent inhibitors like this compound can potentially react with off-target proteins that also possess reactive nucleophilic residues, such as cysteine. This can lead to non-specific effects and misinterpretation of experimental results. Therefore, it is crucial to include appropriate controls to ensure that the observed biological effects are a direct result of the inhibition of the intended target, Pin1.
Q3: What is a suitable negative control for this compound in my experiments?
Q4: How can I confirm that this compound is engaging with Pin1 inside the cells?
Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[7] This method assesses the thermal stability of a protein in the presence and absence of a ligand. Successful binding of this compound to Pin1 will stabilize the protein, leading to a shift in its melting temperature. This provides direct evidence of target engagement within intact cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background or off-target effects observed in cellular assays. | The concentration of this compound is too high, leading to non-specific covalent modification of other proteins. | Perform a dose-response experiment to determine the minimal effective concentration. Use the inactive propionamide control to distinguish between on-target and off-target effects. Consider performing a proteome-wide selectivity profiling experiment. |
| Inconsistent results between biochemical and cellular assays. | Poor cell permeability of this compound or rapid metabolism of the compound in cells. | Verify cellular uptake of this compound using analytical methods like LC-MS/MS on cell lysates. Assess the stability of this compound in your specific cell culture medium. |
| No observable phenotype after treating cells with this compound. | Pin1 may not be essential in the specific cell line or context being studied. The concentration of this compound is too low to achieve sufficient target engagement. | Confirm Pin1 expression in your cell line. Perform a CETSA experiment to confirm target engagement at the concentration used. Use a positive control known to be sensitive to Pin1 inhibition. |
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 (Pin1) | 1.33 µM | [1][2][3] |
| k_inact/K_I | Not Publicly Available | - |
| Selectivity Profile | Not Publicly Available | - |
Note: While the IC50 value for this compound is available, the kinetic parameters of covalent inhibition (k_inact/K_I) and a comprehensive selectivity profile have not been reported in the public domain. Researchers are encouraged to determine these parameters for their specific experimental systems using the protocols provided below.
Experimental Protocols
Protocol 1: Determination of k_inact/K_I for this compound
This protocol allows for the determination of the second-order rate constant for covalent inactivation of Pin1 by this compound.
Materials:
-
Recombinant human Pin1 enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)
-
Substrate for Pin1 (e.g., a fluorescently labeled phosphopeptide)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add increasing concentrations of this compound to the assay buffer. Include a DMSO-only control.
-
Initiate the reaction by adding a pre-determined concentration of Pin1 enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
At various time points, add the Pin1 substrate to the wells.
-
Immediately measure the rate of substrate turnover using the microplate reader.
-
Plot the natural logarithm of the remaining enzyme activity versus time for each this compound concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding this compound concentrations.
-
Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) Where [I] is the inhibitor concentration. The ratio k_inact/K_I represents the second-order rate constant of inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to Pin1 in intact cells.
Materials:
-
Cell line of interest
-
This compound and inactive propionamide control
-
DMSO
-
PBS
-
Lysis buffer (containing protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-Pin1 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at the desired concentration or with the inactive control and DMSO for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of the soluble fraction.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting using an anti-Pin1 antibody.
-
Quantify the band intensities to determine the amount of soluble Pin1 at each temperature.
-
Plot the percentage of soluble Pin1 against the temperature to generate melting curves for each treatment condition. A shift in the melting curve for this compound-treated cells compared to the controls indicates target engagement.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
This protocol helps to assess the selectivity of this compound across the proteome.
Materials:
-
Cell lysate
-
This compound and inactive propionamide control
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligand)
-
Streptavidin beads
-
LC-MS/MS for proteomic analysis
Procedure:
-
Prepare cell lysates from the cell line of interest.
-
Pre-incubate the lysates with varying concentrations of this compound or the inactive control for a specific time.
-
Add the cysteine-reactive probe to the lysates and incubate to label the remaining accessible cysteine residues.
-
Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the labeled proteins.
-
A decrease in the signal for a specific protein in the this compound-treated sample compared to the control indicates that this compound has bound to that protein and blocked its labeling by the probe. This allows for the identification of both on-target (Pin1) and potential off-target interactions.
Visualizations
Caption: Key signaling pathways regulated by Pin1.
Caption: Experimental workflow for covalent inhibitor controls.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
ZL-Pin01: A Potent Covalent Inhibitor of Pin1 for Research and Drug Development
A comprehensive guide comparing the efficacy and mechanism of ZL-Pin01 against other known Pin1 inhibitors, supported by experimental data and detailed protocols.
This guide provides an in-depth comparison of this compound with other commercially available or well-documented inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in various diseases, including cancer and Alzheimer's disease. This compound is a potent, covalent inhibitor of Pin1, offering a valuable tool for researchers studying Pin1-mediated cellular processes and for professionals in the field of drug development.
Comparative Inhibitory Activity
The inhibitory potential of this compound against Pin1 has been quantified and compared with a range of other inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, indicating the concentration of an inhibitor required to reduce the activity of the enzyme by half.
| Inhibitor | Type | IC50/Kᵢ/Kₑ | Notes |
| This compound | Covalent | 1.33 μM (IC50) | Potent covalent inhibitor.[1] |
| ZL-Pin13 | Covalent | 67 nM (IC50) | A highly potent cell-active covalent inhibitor.[2] |
| PIN1 inhibitor 4 | Covalent | 3.15 μM (IC50) | Covalent inhibitor of Pin1.[2] |
| PIN1 degrader-1 | Covalent | 21.5 nM (IC50) | Forms a covalent bond with Cys113 and induces Pin1 degradation.[2] |
| TAB29 | Not Specified | 874 nM (IC50) | A potent inhibitor with therapeutic potential in cancer.[2] |
| BJP-06–005-3 | Covalent | 48 nM (Kᵢ) | A potent and covalent inhibitor targeting Cys113.[3] |
| KPT-6566 | Covalent | 0.64 μM (IC50) | Covalently binds to the catalytic site of Pin1 and induces its degradation.[4] |
| all-trans retinoic acid (ATRA) | Non-covalent | 33.2 μM (IC50) | Induces degradation of active Pin1.[4][5] |
| Juglone | Covalent | Not specified | A known covalent Pin1 inhibitor.[4] |
| PiB | Not Specified | Not specified | A known Pin1 inhibitor.[4] |
Mechanism of Action: Covalent Inhibition
This compound is distinguished as a covalent inhibitor of Pin1. This mode of action involves the formation of a stable, covalent bond between the inhibitor and a specific amino acid residue within the active site of the enzyme. In the case of many covalent Pin1 inhibitors, including this compound, the target is the highly conserved Cysteine 113 (Cys113) residue.[3] This irreversible binding effectively and permanently inactivates the enzyme, providing a prolonged inhibitory effect.
In contrast, non-covalent inhibitors bind to the enzyme through weaker, reversible interactions such as hydrogen bonds and van der Waals forces. While effective, the inhibitory effect of non-covalent inhibitors can be overcome by increasing substrate concentrations. Some inhibitors, like ATRA and KPT-6566, have a dual mechanism of not only inhibiting Pin1's enzymatic activity but also inducing its degradation within the cell.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of ZL-Pin01 to other Pin1 inhibitors like Juglone.
For researchers and drug development professionals navigating the landscape of Pin1 inhibitors, a critical evaluation of available compounds is paramount. This guide provides an objective comparison of ZL-Pin01 and the well-known inhibitor Juglone, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data.
The peptidyl-prolyl cis-trans isomerase Pin1 has emerged as a critical regulator in a multitude of cellular processes, making it an attractive therapeutic target for various diseases, including cancer. Consequently, the development of potent and selective Pin1 inhibitors is an area of intense research. This guide offers a detailed comparison of a newer covalent inhibitor, this compound, with the established, naturally derived inhibitor, Juglone.
At a Glance: this compound vs. Juglone
| Feature | This compound | Juglone |
| Mechanism of Action | Covalent | Irreversible, Covalent |
| Enzymatic IC50 (Pin1) | 1.33 µM[1][2] | Not consistently reported; known to be non-selective |
| Cellular IC50 | Varies by cell line | ~6-11 µM (in various cancer cell lines) |
| Selectivity | High (putative) | Low; significant off-target effects |
| Key Off-Targets | Not extensively documented in public literature | RNA Polymerase II (IC50: 7 µM)[3], and other enzymes |
In-Depth Efficacy and Selectivity Analysis
This compound is a potent, covalent inhibitor of Pin1, demonstrating a half-maximal inhibitory concentration (IC50) of 1.33 µM in enzymatic assays.[1][2] Covalent inhibition offers the advantage of prolonged target engagement, which can translate to more sustained biological effects.
Experimental Protocols: A Closer Look at the Methodology
The determination of inhibitor potency and binding characteristics is crucial for comparative analysis. Below are detailed methodologies for two key assays commonly used in the characterization of Pin1 inhibitors.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerase (PPIase) Assay
This spectrophotometric assay is a standard method for measuring the enzymatic activity of Pin1 and the potency of its inhibitors.
Principle: The assay relies on the cis-to-trans isomerization of a chromogenic peptide substrate by Pin1. The substrate, typically Suc-Ala-Ala-Pro-Phe-pNA, exists in both cis and trans conformations. Chymotrypsin can only cleave the trans isomer, releasing the chromophore p-nitroaniline (pNA), which can be detected by monitoring the absorbance at 390 nm. The rate of pNA release is proportional to the rate of isomerization by Pin1.
Protocol:
-
Reagents:
-
Recombinant human Pin1 enzyme
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Substrate stock solution: Suc-Ala-Ala-Pro-Phe-p-nitroanilide dissolved in LiCl/trifluoroethanol.
-
Chymotrypsin solution
-
Test inhibitors (this compound, Juglone) at various concentrations.
-
-
Procedure:
-
A reaction mixture is prepared containing assay buffer, Pin1 enzyme, and the test inhibitor at the desired concentration.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of the peptide substrate and chymotrypsin.
-
The change in absorbance at 390 nm is monitored over time using a spectrophotometer.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of an inhibitor to Pin1.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide probe (tracer) that binds to Pin1. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Pin1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the tracer for binding to Pin1, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human Pin1 enzyme
-
FP buffer (e.g., PBS)
-
Fluorescently labeled peptide probe (e.g., a fluorescein-labeled peptide containing a phosphorylated Ser/Thr-Pro motif)
-
Test inhibitors (this compound, Juglone) at various concentrations.
-
-
Procedure:
-
A fixed concentration of Pin1 and the fluorescent probe are incubated together in a microplate well to establish a baseline high polarization signal.
-
Increasing concentrations of the unlabeled test inhibitor are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the bound tracer, is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Pin1-Regulated Signaling Pathways
Understanding the downstream consequences of Pin1 inhibition is crucial. Pin1 regulates the function of numerous proteins involved in key signaling pathways, often through isomerization of phosphorylated serine/threonine-proline motifs. Below are diagrams of two well-characterized pathways influenced by Pin1.
Caption: Pin1 regulation of the NF-κB signaling pathway.
Caption: Pin1-mediated stabilization of c-Myc.
Pin1 plays a crucial role in the NF-κB pathway by binding to the phosphorylated Thr254-Pro motif of the p65 subunit.[5][6][7] This interaction leads to the stabilization and increased nuclear accumulation of p65, thereby enhancing the transcriptional activity of NF-κB.[5][6][7] In the context of c-Myc regulation, Pin1 isomerizes the phosphorylated Ser62-Pro63 motif, which stabilizes c-Myc by preventing its dephosphorylation and subsequent proteasomal degradation.[6][8][9] This leads to an accumulation of active c-Myc, promoting cell proliferation.
Conclusion
Based on the available data, this compound presents a more selective profile for Pin1 inhibition compared to Juglone. The well-documented off-target effects of Juglone, particularly its potent inhibition of RNA polymerase II, complicate its use as a specific Pin1 probe in cellular and in vivo studies. For researchers aiming to dissect the specific roles of Pin1, a more selective inhibitor like this compound would be a more appropriate tool. However, further studies on the comprehensive selectivity profile of this compound are warranted to fully understand its off-target landscape. The choice of inhibitor should be guided by the specific experimental context and the need for target selectivity.
References
- 1. Pin1 Catalyzes Conformational Changes of Thr-187 in p27Kip1 and Mediates Its Stability through a Polyubiquitination Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Covalent Binding of ZL-Pin01 to Pin1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme in cellular signaling and a promising target in cancer therapy. Its overexpression is linked to various malignancies, making the development of potent and specific inhibitors a key area of research. ZL-Pin01 has emerged as a covalent inhibitor of Pin1, demonstrating significant potential. Covalent inhibitors offer the advantage of prolonged target engagement and increased potency. However, rigorously confirming the covalent nature of this interaction is paramount for its validation and further development.
This guide provides a comparative overview of the key experimental methods used to confirm the covalent binding of this compound to Pin1. We will delve into the principles of each technique, present supporting experimental data in a clear, comparative format, and provide detailed protocols for the essential experiments.
Key Methods for Confirming Covalent Binding
Several orthogonal methods are employed to provide unequivocal evidence of covalent bond formation between an inhibitor and its target protein. The most definitive approaches for the this compound and Pin1 interaction include Mass Spectrometry, X-ray Crystallography, and specialized biochemical assays. Each method offers unique insights into the binding event.
A logical workflow for confirming covalent binding typically starts with biochemical assays to demonstrate irreversible inhibition, followed by mass spectrometry to confirm the formation of a covalent adduct, and ideally culminating in X-ray crystallography to visualize the precise atomic interactions.
Comparative Analysis of ZL-Pin01: A Potent Covalent Pin1 Inhibitor in Cancer Cell Lines
For researchers and professionals in drug development, the identification of novel, potent, and selective enzyme inhibitors is a critical step in the oncology pipeline. ZL-Pin01 has emerged as a significant covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1), an enzyme implicated in the progression of numerous cancers. This guide provides a comparative overview of this compound's activity in different cancer cell lines, benchmarked against other known Pin1 inhibitors, and is supported by detailed experimental methodologies.
Unveiling this compound: A Covalent Inhibitor of Pin1
This compound is a potent covalent inhibitor of Pin1, an enzyme that plays a crucial role in cell cycle regulation and is overexpressed in many human cancers.[1][2][3] this compound has been shown to covalently modify the Cys113 residue in the active site of Pin1, leading to its inhibition.[4] The compound exhibits a half-maximal inhibitory concentration (IC50) of 1.33 µM against the Pin1 enzyme in biochemical assays.[5][6][7]
Cross-Validation of this compound's Antiproliferative Activity
The efficacy of an anticancer agent is ultimately determined by its ability to inhibit the proliferation of cancer cells. This compound has been evaluated for its antiproliferative activity in various cancer cell lines, with notable activity observed in breast cancer models.
Table 1: Comparative Antiproliferative Activity of Pin1 Inhibitors (IC50, µM)
| Inhibitor | MDA-MB-231 (Breast Cancer) | MDA-MB-468 (Breast Cancer) |
| This compound | 12.8[6][7] | 8.6[6][7] |
| KPT-6566 | Data not available | Data not available |
| Sulfopin | > 3 (after 5 days) | Sensitive, but specific IC50 > 3 µM[8] |
Data for this compound was obtained from a CellTiter-Glo luminescent cell viability assay after 3 days of incubation.[6][7] Sulfopin showed limited single-agent antiproliferative activity across a broad panel of cancer cell lines in a 5-day assay, with MDA-MB-468 being among the more sensitive lines.[8]
Benchmarking Against Alternative Pin1 Inhibitors
A comprehensive evaluation of a new inhibitor requires comparison with existing alternatives. KPT-6566 and Sulfopin are two other well-characterized Pin1 inhibitors.
-
KPT-6566: This compound is a selective and covalent Pin1 inhibitor with a reported IC50 of 640 nM for the Pin1 PPIase domain.[9] It has been shown to inhibit the proliferation of a range of cancer cell lines, including those from breast, prostate, and pancreatic cancer.[10]
-
Sulfopin: A highly selective covalent inhibitor of Pin1 with a Ki of 17 nM.[11] While potent at the enzymatic level, its direct antiproliferative effects in 2D cell culture are modest in many cell lines, with IC50 values often exceeding 3 µM.[8] However, it has demonstrated efficacy in blocking Myc-driven tumor initiation and growth in vivo.[12][13]
The available data indicates that this compound demonstrates clear antiproliferative activity in the mid-micromolar range in the breast cancer cell lines tested. While direct comparison is limited by the availability of head-to-head studies, this compound's cellular potency appears to be a noteworthy attribute for further investigation.
Pin1 Signaling Pathway and Therapeutic Rationale
Pin1 plays a pivotal role in tumorigenesis by regulating the function of numerous proteins involved in cell cycle progression, apoptosis, and cell signaling. Its overexpression in cancer cells contributes to uncontrolled proliferation and survival.
Inhibitors like this compound block the catalytic activity of Pin1, thereby preventing the conformational changes in its substrate proteins that are necessary for their oncogenic functions. This disruption of Pin1-mediated signaling can lead to cell cycle arrest and apoptosis in cancer cells.
Experimental Methodologies
The following protocols are representative of the assays used to evaluate the antiproliferative activity of Pin1 inhibitors.
Cell Viability (MTT/CellTiter-Glo) Assay
This assay is a colorimetric or luminescent method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Reagent Addition:
-
For MTT assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are then solubilized.[8][14][15]
-
For CellTiter-Glo assay: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Crystal Violet Staining Assay
This is another common method for assessing cell viability, particularly for adherent cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.
-
Fixation: The culture medium is removed, and cells are fixed with a solution like methanol or glutaraldehyde.[9][11]
-
Staining: Cells are stained with a 0.5% crystal violet solution, which binds to proteins and DNA.[16]
-
Washing: Excess stain is washed away with water.
-
Solubilization: The bound crystal violet is solubilized with a solvent such as methanol or Sorenson's solution.[11]
-
Data Acquisition: The absorbance of the solubilized dye is measured, which is proportional to the number of viable, adherent cells.
-
Data Analysis: IC50 values are determined as described for the MTT assay.
References
- 1. Recent advances of Pin1 inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Pin1抑制剂 | MCE [medchemexpress.cn]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]
- 10. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 11. Crystal violet cell proliferation assay [bio-protocol.org]
- 12. clyte.tech [clyte.tech]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. researchgate.net [researchgate.net]
Unmasking Off-Target Effects: A Comparative Guide to Pin1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the off-target profile of a kinase inhibitor is paramount to predicting its therapeutic window and potential toxicities. This guide provides a detailed comparison of the off-target profiles of various Pin1 inhibitors, supported by experimental data and detailed methodologies.
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Consequently, the development of potent and selective Pin1 inhibitors is an area of intense research. However, achieving high selectivity remains a significant challenge. This guide delves into the off-target profiles of prominent Pin1 inhibitors, offering a clear comparison to aid in the selection of the most appropriate chemical tools for research and therapeutic development.
At a Glance: Off-Target Profiles of Pin1 Inhibitors
The following table summarizes the quantitative data available on the off-target profiles of several well-characterized Pin1 inhibitors. The data is compiled from various experimental approaches, primarily chemoproteomics and kinase screening panels.
| Inhibitor | Class | On-Target Potency | Key Off-Target Profiling Method(s) | Summary of Off-Target Profile | Reference(s) |
| Juglone | Natural Product (Naphthoquinone) | IC50 ~3 µM | Not extensively profiled by modern proteomics. Known to be reactive. | Considered a non-selective, pan-assay interference compound. Its reactivity with cysteines leads to numerous off-targets. It is known to inhibit the respiration of sensitive plants.[1][2][3][4][5][6] | [7][8] |
| KPT-6566 | Covalent | IC50 = 0.64 µM | Cellular assays in Pin1 knockout cells, microarray analysis. | Exhibits off-target effects, as its anti-proliferative effects are not solely Pin1-dependent.[7][8] It has been noted to have poor drug-like characteristics and is likely to have unpredictable off-target effects in vivo.[9] It can induce reactive oxygen species and DNA damage.[10] | [7][8][9][10][11] |
| All-trans retinoic acid (ATRA) | Retinoid | IC50 = 33.2 µM | Not extensively profiled for off-targets in the context of Pin1 inhibition. | Primarily known for its role as a nuclear receptor agonist. Its Pin1 inhibitory activity is likely one of many cellular effects. | [12] |
| BJP-06-005-3 | Covalent Peptide | Ki = 15 nM, IC50 = 48 nM | Covalent Inhibitor Target-site Identification (CITe-Id) | Highly selective. Pin1 Cys113 was the only cysteine competitively labeled across the proteome in PATU-8988T cell lysates.[7][13][14][15] | [7][13][14][15][16] |
| Sulfopin | Covalent | Nanomolar inhibitor | Two independent chemoproteomic methods (CITe-Id and rdTOP-ABPP) | Highly selective for Pin1.[17][18][19][20] Proteomic and phosphoproteomic profiling in U2-OS cells confirmed its high selectivity and impact on Pin1-dependent signaling.[21][22] | [17][18][19][20][21][22] |
Delving Deeper: Experimental Methodologies for Off-Target Profiling
The assessment of an inhibitor's specificity is reliant on robust experimental techniques. Below are detailed protocols for key assays cited in the comparison of Pin1 inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Treat cells with the inhibitor or vehicle control for a specified time and concentration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.[23][24][25][26]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Kinase Selectivity Profiling
Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases. This provides a broad overview of the inhibitor's off-target activities within the kinome.
Experimental Protocol:
-
Kinase Panel Selection: Choose a panel of purified, active kinases representing different branches of the human kinome. Commercial services often offer panels of hundreds of kinases.
-
Assay Format: Utilize an in vitro kinase activity assay, such as radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[27][28]
-
Inhibitor Concentration: Test the inhibitor at a fixed concentration (e.g., 1 µM) for initial screening or across a range of concentrations to determine the IC50 for each kinase.
-
Reaction: Incubate the kinase, substrate, ATP, and inhibitor together under optimized buffer conditions.
-
Detection: Measure the kinase activity by detecting the amount of phosphorylated substrate or ADP produced.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentration(s). The results are often visualized as a dendrogram (kinome map) or a table of IC50 values.[29][30][31]
Chemoproteomics (e.g., CITe-Id)
Chemoproteomic approaches provide an unbiased, proteome-wide view of an inhibitor's targets. For covalent inhibitors, methods like Covalent Inhibitor Target-site Identification (CITe-Id) are particularly powerful.
Experimental Protocol:
-
Probe Synthesis: Synthesize a derivative of the inhibitor that includes a reporter tag, such as biotin or an alkyne for click chemistry.[32]
-
Cell Treatment and Lysis: Treat cells with the tagged probe. For competitive profiling, pre-incubate cells with the untagged inhibitor before adding the probe. Then, lyse the cells.
-
Affinity Enrichment: Use the reporter tag to enrich for proteins that are covalently bound to the probe (e.g., streptavidin beads for a biotin tag).
-
Proteolytic Digestion: Digest the enriched proteins into peptides.
-
Mass Spectrometry (MS): Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.
-
Data Analysis: Identify the proteins that are specifically enriched in the probe-treated samples compared to controls. For competitive profiling, quantify the reduction in probe labeling in the presence of the untagged inhibitor to determine target engagement and selectivity across the proteome.[7][13][32]
Pin1 Signaling Pathways: A Complex Network
Pin1 exerts its influence by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in a multitude of proteins. This post-translational modification can have profound effects on protein stability, localization, and activity, thereby regulating numerous signaling pathways critical for cell proliferation, survival, and differentiation. The diagram below illustrates a simplified overview of some of the key oncogenic signaling pathways modulated by Pin1.
This network highlights how Pin1 can act as a central hub, amplifying multiple oncogenic signals.[8][33][34][35][36] The broad impact of Pin1 on these fundamental pathways underscores the importance of developing highly selective inhibitors to minimize off-target effects and achieve a favorable therapeutic index.
References
- 1. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. torontomastergardeners.ca [torontomastergardeners.ca]
- 3. blog.greatgardenplants.com [blog.greatgardenplants.com]
- 4. extension.psu.edu [extension.psu.edu]
- 5. mortonarb.org [mortonarb.org]
- 6. haltonmastergardeners.com [haltonmastergardeners.com]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. graylab.stanford.edu [graylab.stanford.edu]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. annualreviews.org [annualreviews.org]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Cellular thermal shift assay [24] [bio-protocol.org]
- 27. worldwide.promega.com [worldwide.promega.com]
- 28. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 29. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
Validating the In Vivo Anti-Tumor Activity of ZL-Pin01: A Comparative Guide for Preclinical Research
For Immediate Release
This guide provides a comprehensive framework for validating the in vivo anti-tumor activity of ZL-Pin01, a novel covalent inhibitor of the Peptidyl-Prolyl Isomerase NIMA-Interacting-1 (Pin1). As Pin1 is a critical driver in various oncogenic pathways, its inhibition presents a promising therapeutic strategy. This document outlines comparative data from established Pin1 inhibitors and standard chemotherapeutic agents, alongside detailed experimental protocols and workflow visualizations to guide researchers in the preclinical assessment of this compound.
Introduction to this compound and its Target: Pin1
This compound is a novel hit compound that covalently modifies and inhibits Pin1 at Cys113. Pin1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by catalyzing the isomerization of specific pSer/Thr-Pro motifs in a large number of proteins. This action can lead to the stabilization of oncoproteins and the inactivation of tumor suppressors, thereby promoting cell proliferation, survival, and metastasis. The inhibition of Pin1 is therefore a compelling strategy for cancer therapy. While this compound represents an initial promising compound, further optimization has led to more potent inhibitors like ZL-Pin13. This guide uses data from other well-characterized Pin1 inhibitors to establish a benchmark for the in vivo validation of novel compounds like this compound.
Comparative In Vivo Efficacy of Pin1 Inhibitors
To contextualize the potential of this compound, it is essential to compare its expected performance against other known Pin1 inhibitors that have been evaluated in vivo. The following table summarizes key findings from studies on various Pin1 inhibitors, providing a benchmark for efficacy.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| All-trans retinoic acid (ATRA) | Gastric Cancer (HGC-27 Xenograft) | Nude Mice | Not Specified | Significant reduction in tumor volume and weight | Downregulation of Pin1 expression and downstream targets like pAKT and β-catenin.[1] |
| ATRA + Sorafenib | Hepatocellular Carcinoma (HCC) | Mouse Xenograft | Not Specified | Synergistic inhibition of tumor growth | Combination therapy enhanced downregulation of Pin1 and induced apoptosis.[2] |
| Juglone | Prostate Cancer | Xenograft Model | Not Specified | Suppression of tumor growth | Direct inhibition of Pin1's enzymatic activity.[3] |
| KPT-6566 | Breast Cancer | Mouse Model | Not Specified | Reduction in lung metastasis | Preclinical stage inhibitor showing anti-proliferative and anti-metastatic effects.[4] |
| HWH8-33 | Cancer Xenograft | Mice | Oral administration for 4 weeks | Suppression of tumor growth | No noticeable toxicity observed.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are standard protocols for assessing the anti-tumor activity of a novel Pin1 inhibitor like this compound.
Xenograft Tumor Model
-
Cell Lines: Select appropriate human cancer cell lines with known Pin1 expression levels (e.g., MDA-MB-231 for breast cancer, HGC-27 for gastric cancer[1], or others relevant to the intended therapeutic indication).
-
Animals: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of Matrigel or PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment. Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
Drug Administration
-
Vehicle Control: The control group should receive the vehicle used to dissolve the test compound (e.g., PBS, DMSO, or a specific formulation).
-
Test Compound (this compound): Administer this compound at various doses, determined from prior in vitro toxicity and efficacy studies. Administration can be intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.), depending on the compound's properties. The dosing schedule can be daily, every other day, or as determined by pharmacokinetic studies.
-
Positive Control: Include a group treated with a standard-of-care chemotherapy agent relevant to the cancer model being used (e.g., cisplatin, paclitaxel).
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary endpoint is the TGI, calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice regularly as an indicator of systemic toxicity. Observe the animals for any signs of distress, such as changes in behavior, posture, or activity.
-
Survival Analysis: In some studies, the endpoint may be survival, in which case the time to reach a predetermined tumor volume or the overall survival time is recorded.
-
Histopathological and Immunohistochemical Analysis: At the end of the study, excise tumors and major organs. Perform histological analysis (e.g., H&E staining) to assess tumor morphology and potential organ toxicity. Use immunohistochemistry (IHC) to analyze the expression of relevant biomarkers, such as Ki-67 (for proliferation), cleaved caspase-3 (for apoptosis), and Pin1 and its downstream targets to confirm the mechanism of action.
Visualizing the Path to Validation
To further clarify the experimental process and the underlying biological rationale, the following diagrams illustrate a typical in vivo validation workflow and the Pin1 signaling pathway.
References
- 1. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Specialized Compounds: A Guide to ZL-Pin01
In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. While these compounds, such as the hypothetical ZL-Pin01, are pivotal for innovation, their handling and disposal require rigorous adherence to safety protocols to protect both researchers and the environment. This document provides a comprehensive guide to the proper disposal procedures for specialized laboratory chemicals, using "this compound" as a case study, emphasizing the critical need for substance-specific data and consultation with institutional safety officers.
Crucially, a specific Safety Data Sheet (SDS) for a compound designated "this compound" is not publicly available. The guidance that follows is based on established best practices for chemical waste management in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols relevant to their location and the known properties of the compound.
General Chemical Waste Disposal Protocol
The proper disposal of any chemical waste is a multi-step process that begins with identification and ends with documented transfer to a certified waste handler. The following workflow outlines the critical decision points and actions required for the safe disposal of a laboratory chemical for which a specific SDS may not be readily available.
Caption: Decision workflow for the proper disposal of a laboratory chemical.
Understanding Disposal Information from a Safety Data Sheet
When an SDS is available, Section 13 provides crucial information regarding proper disposal. The table below summarizes the type of data typically found in this section and offers general guidance.
| Data Point | Description | General Guidance |
| Waste Treatment Methods | Specifies appropriate disposal methods, such as incineration, landfill, or chemical treatment. | Never dispose of chemical waste down the drain unless explicitly permitted for a specific, non-hazardous substance. |
| Product Disposal | Recommendations for disposing of the unused product. | This may involve neutralization, dilution, or packaging for collection by a certified hazardous waste handler. |
| Contaminated Packaging | Instructions for handling and disposing of empty containers. | Containers that held hazardous materials must be treated as hazardous waste themselves unless properly decontaminated. |
| RCRA Classification | Indicates if the waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States. | This determines the specific legal requirements for disposal. |
| Local Regulations | Notes the importance of adhering to local and national waste disposal regulations. | Disposal regulations can vary significantly by region; always consult local guidelines. |
Hypothetical Experimental Protocol: Waste Characterization
In the absence of an SDS for this compound, the EHS department would likely require a preliminary characterization of the waste stream. The following is a generalized protocol for such a procedure.
Objective: To determine the basic hazardous characteristics of a waste stream containing this compound for proper segregation and disposal.
Materials:
-
Waste sample containing this compound
-
pH test strips or a calibrated pH meter
-
Flash point tester (e.g., closed-cup tester)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves
Methodology:
-
Preparation: Don all required PPE. Ensure the work is performed in a well-ventilated fume hood.
-
pH Testing: a. Dispense a small, representative sample of the liquid waste into a clean beaker. b. If the waste is solid, create a slurry with a small amount of deionized water. c. Use a pH test strip or a calibrated pH meter to determine the acidity or alkalinity of the sample. Record the pH.
-
Flammability Testing: a. Following the manufacturer's instructions for the flash point apparatus, place a sample of the liquid waste in the test cup. b. Determine the closed-cup flash point. A low flash point (e.g., below 60°C / 140°F) indicates a flammable liquid.
-
Reactivity Assessment: a. Review the synthesis pathway and reactants used to create this compound. b. Note any potential for reactivity with water, air, or other common chemicals. For example, were any water-reactive reagents used? c. Caution: Do not intentionally mix the waste with other chemicals to test for reactivity. This assessment should be based on the known chemistry.
-
Toxicity Assessment: a. Review any toxicological data available for this compound or its precursors. b. In the absence of data, treat the compound as potentially toxic.
-
Documentation and Reporting: a. Record all results in a laboratory notebook. b. Complete your institution's hazardous waste tag, providing as much information as possible, including the results of these tests. c. Contact your EHS department to report the characterization and schedule a pickup.
This procedural guidance underscores the paramount importance of a safety-first approach when handling and disposing of novel or uncharacterized chemical compounds in a research environment. Always prioritize consultation with your institution's safety professionals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
